molecular formula C38H52N4O7S2 B15555882 Sulfo-Cy5 amine

Sulfo-Cy5 amine

Cat. No.: B15555882
M. Wt: 741.0 g/mol
InChI Key: YAAUASLQACUDFY-UHFFFAOYSA-N
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Description

Sulfo-Cy5 amine is a useful research compound. Its molecular formula is C38H52N4O7S2 and its molecular weight is 741.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H52N4O7S2

Molecular Weight

741.0 g/mol

IUPAC Name

1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49)

InChI Key

YAAUASLQACUDFY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Water Solubility of Sulfo-Cy5 Amine versus Cy5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical differences in water solubility between Sulfo-Cy5 amine and its non-sulfonated counterpart, Cy5 amine. Understanding these properties is paramount for the successful design and execution of experiments in bioconjugation, fluorescence imaging, and other applications where these popular cyanine (B1664457) dyes are employed. This guide provides a comparative analysis of their solubility, detailed experimental protocols for their use, and a standardized method for solubility determination.

Core Concepts: The Impact of Sulfonation on Solubility

The fundamental difference between this compound and Cy5 amine lies in the presence of sulfonate (-SO₃⁻) groups. The addition of these highly polar, negatively charged groups to the cyanine dye structure dramatically enhances its hydrophilicity.

  • This compound: The presence of sulfonate groups makes this compound a water-soluble compound.[1][2][3][4] This property is highly advantageous for biological applications, as it allows for direct dissolution in aqueous buffers, minimizing the need for organic co-solvents that can be detrimental to sensitive biological samples like proteins.[1][2] The enhanced water solubility also reduces the tendency of the dye to aggregate in aqueous environments, which can otherwise lead to fluorescence quenching and inaccurate experimental results.[1][2]

  • Cy5 Amine: In contrast, Cy5 amine lacks these sulfonate groups, rendering it significantly less soluble in water.[1][5] It is often described as having moderate or low water solubility and is considered hydrophobic.[6][7] Consequently, dissolving Cy5 amine for use in aqueous labeling reactions typically requires an initial dissolution step in an organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2]

Quantitative Data Presentation

While precise quantitative solubility values for this compound and Cy5 amine in water or phosphate-buffered saline (PBS) are not widely published in standardized units, the available information and vendor-provided descriptions allow for a comparative summary.

PropertyThis compoundCy5 AmineReference
Water Solubility Good water solubility, water-solubleModerate to low water solubility, can be insoluble in water[1][2][3][4][6][7]
Aqueous Buffer Compatibility Directly soluble in aqueous buffersRequires initial dissolution in an organic co-solvent (e.g., DMSO, DMF) before addition to aqueous buffers[1][2]
Aggregation in Aqueous Solution Less prone to aggregationMore prone to aggregation[1][2]
Typical Solvents Water, PBS, DMF, DMSO, AlcoholsDMSO, DMF, Alcohols, with moderate solubility in water[7][8]

Experimental Protocols

Standardized Protocol for Determining Water Solubility (Based on OECD Guideline 105)

A standardized and reproducible method for determining the water solubility of a compound is the Shake-Flask Method, as described in the OECD Test Guideline 105.[9][10][11][12][13] This method is suitable for substances with solubilities above 10⁻² g/L.

Objective: To determine the saturation mass concentration of the dye in water at a given temperature.

Materials:

  • This compound or Cy5 amine

  • Distilled or deionized water

  • Glass flasks with stoppers

  • Shaking apparatus (e.g., orbital shaker) with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer)

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Sample Preparation: An excess amount of the dye is added to a known volume of water in a glass flask. The amount of substance should be sufficient to exceed its expected solubility.

  • Equilibration: The flasks are agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The suspension is allowed to stand to let the undissolved dye settle. Centrifugation is used to ensure complete separation of the solid and liquid phases.

  • Quantification: A sample of the clear supernatant is carefully removed, and the concentration of the dissolved dye is determined using a suitable analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance at the dye's λmax and using a calibration curve.

  • Replicate Analysis: The experiment is performed in triplicate to ensure the reliability of the results.

General Protocol for Protein Labeling with Amine-Reactive Dyes

This protocol provides a general workflow for conjugating this compound or Cy5 amine to a protein via its primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS or bicarbonate buffer)

  • This compound or Cy5 amine

  • Anhydrous DMSO or DMF (for Cy5 amine)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

  • Dye Preparation:

    • This compound: Directly dissolve the dye in the reaction buffer to a concentration of 10 mg/mL.

    • Cy5 amine: Dissolve the dye in a small amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Slowly add the dissolved dye to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1, which should be optimized for the specific protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted dye. Incubate for 30 minutes.

  • Purification: Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the λmax of the dye (around 650 nm for Cy5).

Visualizations

experimental_workflow cluster_sulfo This compound cluster_cy5 Cy5 Amine sulfo_prep Dissolve in Aqueous Buffer reaction Labeling Reaction (1-2h, RT, dark) sulfo_prep->reaction cy5_prep_dmso Dissolve in DMSO/DMF cy5_prep_buffer Add to Aqueous Buffer cy5_prep_dmso->cy5_prep_buffer cy5_prep_buffer->reaction protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3-9.0) protein_prep->reaction quenching Quench Reaction (e.g., Tris buffer) reaction->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification characterization Characterization (DOL determination) purification->characterization solubility_logic sulfo_cy5 This compound (Contains Sulfonate Groups) hydrophilic Hydrophilic sulfo_cy5->hydrophilic cy5 Cy5 Amine (No Sulfonate Groups) hydrophobic Hydrophobic cy5->hydrophobic high_solubility High Water Solubility hydrophilic->high_solubility low_solubility Low Water Solubility hydrophobic->low_solubility

References

An In-depth Technical Guide to Sulfo-Cy5 Amine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and practical considerations for using Sulfo-Cy5 amine in bioconjugation. This compound is a highly water-soluble, amine-reactive fluorescent dye widely employed for labeling biomolecules such as proteins, antibodies, and nucleic acids. Its exceptional water solubility, conferred by sulfonate groups, minimizes the use of organic co-solvents that can be detrimental to the structure and function of sensitive biological molecules.[1] This makes it an ideal choice for a variety of applications in research and drug development, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1]

Core Mechanism of Action: Amine-Reactive Conjugation

The primary utility of this compound in bioconjugation lies in the reactivity of its terminal primary amine group. This amine group can form stable covalent bonds with various functional groups on target biomolecules. The most common and efficient method for labeling proteins and other carboxyl-containing molecules with this compound involves a two-step carbodiimide-mediated coupling reaction utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

This two-step process is preferred to minimize protein-protein cross-linking.[2] The reaction proceeds as follows:

  • Activation of Carboxyl Groups: EDC activates carboxyl groups (-COOH) on the target biomolecule to form a highly reactive but unstable O-acylisourea intermediate.[2]

  • Formation of a Stable Intermediate: Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester. This semi-stable ester has a half-life of hours at neutral pH, allowing for subsequent reaction with the amine.

  • Amine Coupling: The primary amine of this compound attacks the Sulfo-NHS ester, forming a stable amide bond and releasing Sulfo-NHS.

This robust and versatile chemistry allows for the efficient and specific labeling of biomolecules in aqueous environments.

Quantitative Data on Bioconjugation Parameters

The efficiency and success of this compound bioconjugation are influenced by several key parameters. The following tables summarize critical quantitative data gathered from various sources to guide experimental design.

Table 1: Key Spectroscopic and Physicochemical Properties of Sulfo-Cy5

PropertyValueReference
Excitation Maximum (λex)~646 nm
Emission Maximum (λem)~662 nm
Molar Extinction Coefficient~271,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.2
Water SolubilityHigh
pH Insensitivity of FluorescencepH 4-10

Table 2: Recommended Reaction Conditions for EDC/Sulfo-NHS Coupling

ParameterRecommended Range/ValueNotesReference
Activation Step pH 4.5 - 6.0MES buffer is commonly used.
Coupling Step pH 7.2 - 8.5Phosphate or bicarbonate buffers are suitable. Avoid amine-containing buffers like Tris.
Temperature Room Temperature (20-25°C)Can be performed at 4°C to preserve sensitive biomolecules, but reaction times may need to be extended.
Molar Ratio (Biomolecule:EDC:Sulfo-NHS) 1:10:25 (starting point)Optimization is often necessary.
Molar Ratio (Dye:Protein) 5:1 to 20:1The optimal ratio depends on the protein and desired degree of labeling.

Table 3: Stability and Functional Considerations of Sulfo-Cy5 Conjugates

AspectObservation/RecommendationReference
Conjugate Stability The stability of the conjugate is primarily determined by the biomolecule itself. Store at 4°C for short-term and -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Functional Activity It is crucial to perform functional assays on labeled proteins to ensure that the conjugation process has not compromised their biological activity.
Degree of Labeling (DOL) An optimal DOL of 2-10 is recommended for most antibodies. Over-labeling can lead to reduced fluorescence (self-quenching) and potentially impact antibody binding affinity.

Experimental Protocols

This section provides a detailed methodology for the covalent conjugation of this compound to a carboxyl-containing protein, such as Bovine Serum Albumin (BSA), using EDC and Sulfo-NHS chemistry.

Materials
  • Protein to be labeled (e.g., BSA)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Protocol
  • Protein Preparation:

    • Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

    • If the protein solution contains amine-containing buffers (e.g., Tris), it must be dialyzed against the Activation Buffer before proceeding.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Activation of Protein Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL each).

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation of this compound:

    • Adjust the pH of the activated protein solution to 7.2-7.5 by adding Coupling Buffer.

    • Add the desired molar ratio of the dissolved this compound (e.g., 10:1 dye-to-protein) to the activated protein solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming unreacted Sulfo-NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unconjugated dye and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization of the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~646 nm.

Visualizations

Bioconjugation Mechanism of this compound

Sulfo_Cy5_Amine_Conjugation Biomolecule Biomolecule (-COOH) Activated_Intermediate O-Acylisourea Intermediate (unstable) Biomolecule:e->Activated_Intermediate:w + EDC EDC EDC EDC->Activated_Intermediate:n Sulfo_NHS_Ester Sulfo-NHS Ester (semi-stable) Activated_Intermediate:e->Sulfo_NHS_Ester:w + Sulfo-NHS Byproduct1 Isourea Byproduct Activated_Intermediate->Byproduct1 - H2O Sulfo_NHS Sulfo-NHS Sulfo_NHS->Sulfo_NHS_Ester:n Conjugate Sulfo-Cy5 Labeled Biomolecule (stable amide bond) Sulfo_NHS_Ester:e->Conjugate:w + this compound Byproduct2 Sulfo-NHS Sulfo_NHS_Ester->Byproduct2 Sulfo_Cy5_Amine This compound (-NH2) Sulfo_Cy5_Amine->Conjugate:n Experimental_Workflow start Start prep_protein Prepare Protein Solution (Activation Buffer, pH 5.5) start->prep_protein prep_dye Prepare this compound (DMSO or DMF) start->prep_dye activation Activate Protein with EDC and Sulfo-NHS (15-30 min, RT) prep_protein->activation conjugation Add this compound (2 hours, RT, pH 7.4) prep_dye->conjugation activation->conjugation quenching Quench Reaction (Tris Buffer) conjugation->quenching purification Purify Conjugate (Desalting Column) quenching->purification characterization Characterize Conjugate (Absorbance, DOL) purification->characterization end End characterization->end EGFR_Signaling EGF Sulfo-Cy5-EGF EGFR EGFR EGF->EGFR Binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2 Grb2 Dimerization->Grb2 Recruits PI3K PI3K Dimerization->PI3K Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Activates Response Cellular Responses (Proliferation, Survival) Akt->Response Transcription Gene Transcription Nucleus->Transcription Transcription->Response

References

An In-depth Technical Guide to Sulfo-Cy5 Amine for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5 amine, a water-soluble, near-infrared fluorescent dye, and its application in protein labeling. We will delve into its chemical properties, a detailed experimental protocol for covalent conjugation to proteins, and methods for characterizing the final labeled product.

Introduction to this compound

This compound is a derivative of the popular Cyanine 5 (Cy5) dye.[1] The key features of this compound are its primary amine group and the presence of sulfonate groups. The primary amine allows for the covalent attachment of the dye to proteins via their carboxyl groups (aspartic and glutamic acid residues) using carbodiimide (B86325) chemistry.[1][2][3] The sulfonate groups impart high water solubility to the dye, making it particularly suitable for labeling proteins in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function.[1]

The bright fluorescence in the far-red region of the spectrum makes Sulfo-Cy5 a valuable tool for a variety of bio-imaging and bioanalytical applications, as it minimizes interference from the autofluorescence of biological samples.

Core Properties of this compound

Understanding the physicochemical and spectral properties of this compound is crucial for its effective use in protein labeling and subsequent applications.

Quantitative Data Summary
PropertyValueReference
Excitation Maximum (λ_max) ~646 nm
Emission Maximum (λ_em) ~662 nm
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.28
Molecular Weight ~741 g/mol
Solubility High in water and polar organic solvents (DMSO, DMF)
Chemical Reactivity

The primary aliphatic amine group on this compound is nucleophilic and can react with activated carboxyl groups to form a stable amide bond. This is typically achieved using a carbodiimide crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance the coupling efficiency and stability of the reactive intermediate.

Experimental Protocol: Protein Labeling with this compound using EDC/Sulfo-NHS Chemistry

This section provides a detailed, two-step protocol for the covalent conjugation of this compound to a target protein. This method is designed to minimize protein-protein crosslinking.

Required Materials
  • Target Protein: Purified and dissolved in an amine-free buffer (e.g., MES buffer).

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

Step-by-Step Procedure

Step 1: Activation of Protein Carboxyl Groups

  • Prepare Protein Solution: Dissolve the protein to be labeled in the Activation Buffer at a concentration of 2-10 mg/mL.

  • Prepare EDC and Sulfo-NHS: Immediately before use, prepare concentrated stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activate the Protein: Add EDC and Sulfo-NHS to the protein solution to a final concentration of 2 mM and 5 mM, respectively.

  • Incubate: Gently mix the reaction and incubate for 15-30 minutes at room temperature. This reaction activates the carboxyl groups on the protein by forming a more stable Sulfo-NHS ester intermediate.

Step 2: Conjugation of this compound

  • Prepare this compound Solution: Dissolve the this compound in the Coupling Buffer.

  • Adjust pH (Optional but Recommended): For enhanced efficiency, the pH of the activated protein solution can be raised to 7.2-7.5 by adding Coupling Buffer. This can also be achieved during a buffer exchange step using a desalting column to remove excess EDC and Sulfo-NHS.

  • Add this compound: Add the this compound solution to the activated protein solution. A 10- to 20-fold molar excess of the dye over the protein is a good starting point for optimization.

  • Incubate: Incubate the reaction for 2 hours at room temperature, protected from light.

Step 3: Quenching and Purification

  • Quench the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters. Incubate for 30 minutes at room temperature.

  • Purify the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column. The first colored fraction to elute will be the Sulfo-Cy5-labeled protein.

Characterization of the Labeled Protein

After purification, it is essential to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

Calculation of Degree of Labeling (DOL)
  • Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy5 (~646 nm, A₆₄₆).

  • Calculate Protein Concentration:

    • First, correct the A₂₈₀ for the contribution of the dye's absorbance at this wavelength. A correction factor (CF) for Sulfo-Cy5 at 280 nm is approximately 0.04.

    • Corrected A₂₈₀ = A₂₈₀ - (A₆₄₆ × 0.04)

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₆₄₆ / 271,000 M⁻¹cm⁻¹

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL is typically between 2 and 10 for antibodies, but the ideal ratio depends on the specific protein and its intended application.

Visualizing the Process

Chemical Reaction Pathway

G Protein_COOH Protein-COOH (Aspartic/Glutamic Acid) Activated_Intermediate O-acylisourea intermediate (unstable) Protein_COOH->Activated_Intermediate + EDC EDC NHS_Ester Protein-CO-Sulfo-NHS (semi-stable) Activated_Intermediate->NHS_Ester + Sulfo-NHS Sulfo_NHS Sulfo-NHS Labeled_Protein Protein-CO-NH-Sulfo-Cy5 (Stable Amide Bond) NHS_Ester->Labeled_Protein + Sulfo-Cy5-NH2 Sulfo_Cy5_Amine Sulfo-Cy5-NH2 G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification & Characterization Protein_Prep Prepare Protein in Activation Buffer Reagent_Prep Prepare EDC and Sulfo-NHS Solutions Protein_Prep->Reagent_Prep Activation Add EDC/Sulfo-NHS to Protein Reagent_Prep->Activation Incubation1 Incubate 15-30 min at Room Temp Activation->Incubation1 Conjugation Add this compound to Activated Protein Incubation1->Conjugation Dye_Prep Prepare Sulfo-Cy5 Amine Solution Dye_Prep->Conjugation Incubation2 Incubate 2 hours at Room Temp (dark) Conjugation->Incubation2 Quench Quench Reaction Incubation2->Quench Purification Purify by Size-Exclusion Chromatography Quench->Purification Characterization Calculate Degree of Labeling (DOL) Purification->Characterization G Sulfo_Cy5 This compound Advantage1 High Water Solubility Sulfo_Cy5->Advantage1 Advantage2 Near-Infrared Fluorescence Sulfo_Cy5->Advantage2 Advantage3 Site-Specific Labeling (Carboxyl Groups) Sulfo_Cy5->Advantage3 Advantage4 High Photostability Sulfo_Cy5->Advantage4 Benefit1_1 Ideal for Labeling in Aqueous Buffers Advantage1->Benefit1_1 Benefit1_2 Minimizes Use of Organic Solvents Advantage1->Benefit1_2 Benefit2_1 Low Background Autofluorescence Advantage2->Benefit2_1 Benefit2_2 Suitable for In Vivo Imaging Advantage2->Benefit2_2 Benefit3_1 Alternative to Amine Labeling (Lysine Residues) Advantage3->Benefit3_1 Benefit4_1 Enables Longer Imaging Experiments Advantage4->Benefit4_1

References

The Sulfonated Advantage: A Technical Guide to Enhanced Bioconjugation and Imaging with Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the key benefits of sulfonated cyanine (B1664457) dyes for researchers, scientists, and drug development professionals. This technical guide explores the core advantages, presents comparative data, and provides detailed experimental protocols for their application in advanced biological research.

In the realm of fluorescent labeling, cyanine dyes have emerged as indispensable tools for visualizing and quantifying biomolecules. Their high molar extinction coefficients, photostability, and tunable fluorescence across the visible and near-infrared (NIR) spectrum have made them a popular choice for a wide range of applications, from immunofluorescence and flow cytometry to in vivo imaging. A significant advancement in cyanine dye technology has been the introduction of sulfonate groups, which imparts a range of advantageous properties crucial for sensitive and reliable biological experiments. This guide provides an in-depth look at the key advantages of using sulfonated cyanine dyes, complete with quantitative data, detailed experimental protocols, and visualizations to aid in their practical application.

Core Advantages of Sulfonation

The primary distinction between sulfonated and non-sulfonated cyanine dyes lies in their physicochemical properties, which directly impact their utility in biological applications. The addition of one or more sulfonate (-SO₃⁻) groups to the cyanine core structure confers several key benefits:

  • Enhanced Aqueous Solubility: Sulfonation dramatically increases the water solubility of cyanine dyes.[1][2][3][4][5] This is a critical advantage as most biological experiments are conducted in aqueous buffers. Unlike their non-sulfonated counterparts, which often require the use of organic co-solvents like DMSO or DMF to ensure dissolution, sulfonated dyes can be directly dissolved in aqueous solutions. This simplifies labeling procedures and is particularly beneficial when working with sensitive proteins that can be denatured by organic solvents.

  • Reduced Aggregation: Cyanine dyes, especially at higher concentrations or when conjugated to biomolecules, have a tendency to aggregate. This aggregation can lead to fluorescence quenching and altered spectral properties, compromising experimental results. The negatively charged sulfonate groups on sulfonated cyanine dyes reduce intermolecular interactions, thereby minimizing aggregation and ensuring a more homogenous and fluorescently stable conjugate.

  • Improved Bioconjugation Efficiency in Aqueous Media: The high water solubility of sulfonated cyanine dyes facilitates more efficient and reproducible bioconjugation reactions in purely aqueous environments. This eliminates the potential for precipitation of the dye during the labeling process, which can occur with non-sulfonated dyes.

  • Lower Non-Specific Binding: The hydrophilic nature of sulfonated cyanine dyes can lead to reduced non-specific binding to cellular components and surfaces. This results in a lower background signal and an improved signal-to-noise ratio in imaging applications.

  • Enhanced Photostability and Quantum Yield (Subtle Improvements): While the core spectral properties such as excitation and emission maxima are nearly identical between sulfonated and non-sulfonated versions of the same cyanine dye, sulfonation can lead to slight improvements in photostability and fluorescence quantum yield.

Quantitative Comparison of Sulfonated vs. Non-Sulfonated Cyanine Dyes

The following tables summarize the key spectral properties of commonly used sulfonated and non-sulfonated cyanine dyes. While exact values can vary slightly depending on the specific variant and measurement conditions, these tables provide a useful comparison.

Table 1: Spectral Properties of Cy3 and Sulfo-Cy3

PropertyCy3Sulfo-Cy3Reference
Excitation Maximum (nm) ~550~554
Emission Maximum (nm) ~570~568
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~150,000~150,000
Fluorescence Quantum Yield ~0.15~0.24
Key Advantage of Sulfonation Enhanced water solubility and reduced aggregation

Table 2: Spectral Properties of Cy5 and Sulfo-Cy5

PropertyCy5Sulfo-Cy5Reference
Excitation Maximum (nm) ~649~649
Emission Maximum (nm) ~670~672
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~271,000
Fluorescence Quantum Yield ~0.27~0.28
Key Advantage of Sulfonation Excellent water solubility, ideal for protein labeling in aqueous buffers

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing sulfonated cyanine dyes.

Antibody Labeling with Sulfo-Cyanine5 NHS Ester

This protocol describes the covalent labeling of an antibody with a sulfonated cyanine dye N-hydroxysuccinimide (NHS) ester, a common reactive group for targeting primary amines on proteins.

Materials:

  • Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)

  • Sulfo-Cyanine5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Microcentrifuge tubes

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against PBS.

    • Adjust the antibody concentration to 2 mg/mL in the reaction buffer.

  • Dye Preparation:

    • Allow the vial of Sulfo-Cyanine5 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution should be prepared fresh and used immediately.

  • Labeling Reaction:

    • The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is common.

    • For labeling 1 mg of IgG (MW ~150,000 g/mol ) at a 10:1 molar ratio, you would add approximately 5 µL of the 10 mg/mL dye stock solution to 100 µL of the 10 mg/mL antibody solution.

    • Incubate the reaction mixture for 1 hour at room temperature with continuous gentle mixing, protected from light.

  • Quenching the Reaction (Optional but Recommended):

    • Add the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Remove unreacted dye using a spin desalting column according to the manufacturer's instructions.

    • Briefly, prepare the column by centrifugation, apply the reaction mixture, and centrifuge to elute the purified labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~650 nm (for Sulfo-Cy5).

    • Calculate the concentration of the dye and the antibody using their respective extinction coefficients. The DOL is the molar ratio of the dye to the antibody. An optimal DOL is typically between 2 and 7.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.5-9.5) Antibody->Mix Dye Sulfo-Cy5 NHS Ester in DMSO Dye->Mix Incubate Incubate 1 hr (Room Temp, Dark) Mix->Incubate Purify Purify via Spin Column Incubate->Purify Analyze Determine DOL (Spectrophotometry) Purify->Analyze ImmunofluorescenceWorkflow Start Cells on Coverslip FixPerm Fixation & Permeabilization Start->FixPerm Block Blocking FixPerm->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Sulfo-Cyanine Labeled Secondary Antibody PrimaryAb->SecondaryAb Mount Counterstain & Mount SecondaryAb->Mount Image Fluorescence Microscopy Mount->Image SignalingPathway cluster_antibodies Detection with Labeled Antibodies Ligand Ligand (e.g., EGF) Receptor Receptor (e.g., EGFR) Ligand->Receptor Binding & Dimerization Kinase1 Downstream Kinase 1 (e.g., MEK) Receptor->Kinase1 Phosphorylation Cascade pReceptor Anti-pEGFR-Sulfo-Cy5 Receptor->pReceptor tReceptor Anti-EGFR-Sulfo-Cy3 Receptor->tReceptor Kinase2 Downstream Kinase 2 (e.g., ERK) Kinase1->Kinase2 pKinase1 Anti-pMEK-Sulfo-Cy5 Kinase1->pKinase1 tKinase1 Anti-MEK-Sulfo-Cy3 Kinase1->tKinase1 Response Cellular Response Kinase2->Response

References

Introduction to Near-Infrared Fluorescent Dyes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to near-infrared fluorescent dyes for in vivo imaging, designed for researchers, scientists, and drug development professionals.

Optical imaging using near-infrared (NIR) fluorescence has become an indispensable tool in preclinical research and is rapidly finding applications in clinical settings.[1][2] Operating within the NIR window (typically 700-1700 nm), this technology offers significant advantages over imaging with visible light, primarily due to the reduced absorption and scattering of photons by biological tissues such as hemoglobin, water, and lipids.[3] This results in deeper tissue penetration (up to several centimeters) and a higher signal-to-background ratio, as endogenous autofluorescence is minimal in this spectral region.[4][5][6] These properties make NIR fluorescence imaging ideal for non-invasive, real-time visualization of biological processes within living organisms.[5][7]

The utility of NIR imaging is largely dependent on the properties of the exogenous fluorescent contrast agents, or NIR dyes, employed.[8] An ideal NIR dye for in vivo applications should possess high molar absorptivity, a high fluorescence quantum yield, good photostability, aqueous solubility, and low toxicity.[9][10] Furthermore, for targeted imaging applications, the dye must be easily conjugatable to specific targeting moieties like antibodies or peptides without significantly altering the biological activity of the targeting ligand.[11][12] This guide provides a technical overview of the core principles of NIR dyes, their quantitative properties, key applications, and the experimental protocols for their use in in vivo imaging.

Core Principles: The NIR-I and NIR-II Windows

The NIR spectrum is broadly divided into two primary windows for biological imaging:

  • NIR-I (700-950 nm): This is the most commonly used window, with a variety of commercially available dyes and imaging systems. Light in this region offers a good balance of tissue penetration and detector sensitivity.[3][13] The FDA-approved dye, Indocyanine Green (ICG), operates within this window.[4]

  • NIR-II (1000-1700 nm): Also known as the short-wave infrared (SWIR) window, NIR-II imaging offers even further reduced photon scattering and negligible tissue autofluorescence.[14][15] These advantages lead to significantly improved spatial resolution and deeper tissue penetration compared to the NIR-I window, enabling clearer visualization of fine structures like blood vessels and deeper tumors.[16][17]

The choice between NIR-I and NIR-II depends on the specific application, required imaging depth, and the availability of suitable fluorophores and instrumentation.

Classes and Properties of NIR Dyes

NIR dyes are a diverse group of organic and inorganic molecules. The most common classes used for in vivo imaging are small organic fluorophores.

  • Cyanine Dyes: This is the most prevalent class, characterized by a polymethine chain. Their spectral properties are tunable by modifying this chain's length.[9] Indocyanine Green (ICG) and IRDye® 800CW are well-known examples.[4][18] Cyanine dyes generally offer high molar absorptivity and good photostability.[9]

  • Squaraine Dyes: These dyes are known for their sharp and intense absorption/emission bands in the NIR region.[4] However, they can suffer from instability in aqueous media and a tendency to aggregate.[9]

  • Porphyrin-Based Dyes: This group includes porphyrins, chlorins, and phthalocyanines. Many of these compounds have been traditionally used in photodynamic therapy (PDT) but are also useful for fluorescence imaging due to their NIR emission properties.[4]

  • Si-rhodamine Dyes: Modification of the rhodamine scaffold with silicon has yielded a series of novel NIR dyes with high quantum efficiency and excellent photostability in aqueous solutions, making them promising agents for in vivo imaging.[19][20]

The selection of a dye is a critical step in experimental design, guided by its photophysical properties, which dictate its performance in vivo.

Data Presentation: Quantitative Properties of Common NIR Dyes

The effectiveness of a NIR dye is determined by several key photophysical parameters. A high molar extinction coefficient (ε) indicates efficient photon absorption, while a high fluorescence quantum yield (Φf) signifies efficient conversion of absorbed light into emitted fluorescence. Together, these factors contribute to the overall brightness of the dye.

Dye FamilyDye NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φf)Solvent
CyanineIndocyanine Green (ICG)~780~820~200,000~0.012 - 0.13Water, DMSO, Ethanol[21]
CyanineIRDye® 800CW~774~789~240,000~0.09 - 0.12PBS, Water[21]
CyanineAlexa Fluor 750~749~775~280,000~0.12Aqueous Solution
CyanineCy5.5~675~694~250,000~0.23PBS
Si-rhodamineSiR700~670~710~100,000~0.10Aqueous Solution[20]

Note: Values can vary depending on the solvent, conjugation status, and measurement conditions.[21]

Key Applications in Research and Drug Development

The unique advantages of NIR imaging have led to its widespread adoption in various research areas.

  • Oncology Research: NIR dyes are used to visualize tumors, either passively through the enhanced permeability and retention (EPR) effect or actively by conjugating dyes to tumor-targeting ligands like antibodies.[11][22] This allows for real-time tumor margin delineation during surgery and monitoring of tumor progression.[5][23]

  • Lymphatic Imaging: Sentinel lymph node mapping is a critical procedure for cancer staging.[3] Injecting a NIR dye like ICG near a primary tumor allows for the visualization of lymphatic drainage pathways and the identification of the first draining lymph nodes.[5][24]

  • Vascular Imaging: The high contrast of NIR imaging enables detailed visualization of blood vessels.[25] This is used to study angiogenesis in tumors, assess tissue perfusion, and investigate vascular diseases.[5][8]

  • Drug Development and Pharmacokinetics: By labeling a therapeutic agent with a NIR dye, its biodistribution, target engagement, and clearance can be tracked non-invasively over time.[1][2] This provides crucial pharmacokinetic and pharmacodynamic data in the early stages of drug development.[1]

Experimental Protocols and Methodologies

A successful in vivo NIR imaging experiment requires careful planning and execution, from probe design to image acquisition and analysis.

Diagram: General Workflow for In Vivo NIR Imaging

The following diagram outlines the typical steps involved in an in vivo fluorescence imaging experiment.

G Workflow for In Vivo NIR Imaging cluster_prep 1. Probe Preparation cluster_invivo 2. In Vivo Experiment cluster_analysis 3. Data Analysis p1 Select Targeting Ligand (e.g., Antibody, Peptide) p3 Conjugation Reaction (Dye-Ligand Linking) p1->p3 p2 Select NIR Dye (e.g., IRDye 800CW NHS Ester) p2->p3 p4 Purification and Characterization (e.g., HPLC, Spectroscopy) p3->p4 a2 Probe Administration (e.g., Intravenous Injection) p4->a2 a1 Animal Model Preparation (e.g., Tumor Xenograft) a1->a2 a3 Longitudinal Imaging (Acquire images at multiple time points) a2->a3 d1 Image Processing (Region of Interest - ROI - Analysis) a3->d1 d2 Quantification (Tumor-to-Background Ratio) d1->d2 d3 Ex Vivo Validation (Biodistribution, Histology) d2->d3

Caption: A typical workflow for in vivo NIR fluorescence imaging experiments.

Protocol 1: NIR Dye Conjugation to an Antibody

This protocol describes a general method for labeling an antibody with an N-hydroxysuccinimide (NHS) ester-functionalized NIR dye.

  • Antibody Preparation: Prepare the antibody (e.g., panitumumab) in a phosphate-free buffer, such as 0.1 M sodium bicarbonate, pH 8.5. The concentration should typically be 1-5 mg/mL.

  • Dye Preparation: Dissolve the NHS-ester NIR dye (e.g., IRDye 800CW NHS Ester) in a dry, amine-free solvent like dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: Add a calculated molar excess of the reactive dye to the antibody solution. A dye-to-antibody molar ratio of 5:1 to 10:1 is a common starting point. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye using a desalting column (e.g., Sephadex G50) equilibrated with phosphate-buffered saline (PBS), pH 7.4.

  • Characterization: Determine the degree of labeling (dye-to-antibody ratio) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye. The final conjugate should be stored at 4°C, protected from light.

Diagram: Principle of Targeted NIR Fluorescence Imaging

Targeted imaging enhances signal specificity by directing the NIR dye to tissues or cells of interest, such as cancer cells that overexpress a particular receptor.

G Mechanism of Targeted In Vivo Imaging cluster_probe Targeted NIR Probe cluster_cells Biological Environment Dye NIR Dye Ligand Targeting Ligand (e.g., Antibody) Dye->Ligand Conjugation TargetCell Target Cell (e.g., Cancer) NonTargetCell Non-Target Cell Ligand->NonTargetCell No Binding Receptor Receptor Ligand->Receptor Specific Binding G Comparison of Imaging Windows cluster_wavelengths cluster_properties Visible Visible Light (400-700 nm) P Tissue Penetration Visible->P Very Low S Light Scattering Visible->S High A Autofluorescence Visible->A High SBR Signal-to-Background Ratio (SBR) Visible->SBR Low NIR1 NIR-I Window (700-950 nm) NIR1->P Moderate NIR1->S Moderate NIR1->A Low NIR1->SBR Good NIR2 NIR-II Window (1000-1700 nm) NIR2->P Deep NIR2->S Very Low NIR2->A Negligible NIR2->SBR Excellent

References

Methodological & Application

Application Notes and Protocols for Labeling Oligonucleotides with Sulfo-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodology for labeling amine-modified oligonucleotides with Sulfo-Cy5 NHS ester.

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutics.[1] They are utilized in a wide array of applications, including DNA sequencing, polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and gene expression analysis.[][3] Sulfo-Cy5 is a bright, water-soluble, far-red fluorescent dye with an excitation maximum ideally suited for 633 nm or 647 nm laser lines.[4] Its high extinction coefficient and good quantum yield make it a popular choice for labeling biomolecules.[] The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cy5 reacts efficiently with primary aliphatic amines to form a stable amide bond, providing a common and reliable method for labeling oligonucleotides.

Principle of the Reaction

The labeling chemistry is based on the reaction between the succinimidyl ester (SE) of Sulfo-Cy5 and a primary amine group on the oligonucleotide. The oligonucleotide must first be synthesized with a primary amine modification, typically at the 5' or 3' terminus, or internally via an amino-modified nucleotide. The reaction proceeds via nucleophilic acyl substitution, where the non-protonated primary amine of the oligonucleotide attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS). The reaction is carried out in a slightly basic buffer (pH 8.5–9.3) to ensure the primary amine is deprotonated and thus, maximally nucleophilic.

cluster_reagents Reactants cluster_reaction Reaction Conditions cluster_products Products Oligo-NH2 Amino-modified Oligonucleotide Labeled_Oligo Sulfo-Cy5 Labeled Oligonucleotide Oligo-NH2->Labeled_Oligo + Sulfo-Cy5-NHS Sulfo-Cy5 NHS Ester Sulfo-Cy5-NHS->Labeled_Oligo NHS N-hydroxysuccinimide (byproduct) Sulfo-Cy5-NHS->NHS Conditions pH 8.5-9.3 Room Temperature

Figure 1: Chemical reaction for labeling an amino-modified oligonucleotide with Sulfo-Cy5 NHS ester.

Experimental Protocols

This section provides detailed methodologies for the key steps involved in labeling oligonucleotides with Sulfo-Cy5 NHS ester.

Materials and Reagents
  • Amino-modified oligonucleotide (lyophilized)

  • Sulfo-Cy5 NHS ester (stored desiccated at -20°C, protected from light)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium borate (B1201080) buffer, pH 8.5–9.3. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the oligonucleotide in the labeling reaction.

  • Nuclease-free water

  • Purification system (e.g., HPLC, gel electrophoresis supplies, or reagents for ethanol (B145695) precipitation)

Reagent Preparation
  • Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in the labeling buffer to a final concentration of 0.3–0.8 mM. Vortex and centrifuge briefly to ensure the oligonucleotide is completely dissolved.

  • Sulfo-Cy5 NHS Ester Stock Solution: Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening to prevent condensation. Prepare a 10–20 mg/mL stock solution in anhydrous DMSO or DMF. Vortex until the dye is fully dissolved. This solution is sensitive to moisture and should be prepared immediately before use.

Labeling Reaction
  • Reaction Setup: In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with the Sulfo-Cy5 NHS ester stock solution. The recommended molar ratio of dye to oligonucleotide is typically between 5:1 and 15:1 to drive the reaction to completion.

  • Incubation: Gently vortex the reaction mixture and incubate at room temperature (~25°C) for 1–3 hours. Some protocols may suggest longer incubation times (e.g., overnight) to potentially increase labeling efficiency. It is critical to protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark container.

  • Quenching (Optional): To stop the reaction, a solution containing primary amines, such as Tris-HCl, can be added to a final concentration of 50–100 mM. This will react with any excess, unreacted Sulfo-Cy5 NHS ester.

Purification of Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye and unlabeled oligonucleotides, which can interfere with downstream applications.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide. Monitor the elution at 260 nm (for the oligonucleotide) and ~650 nm (for Sulfo-Cy5) and collect the fractions that contain the dual-absorbance peak.

  • Ethanol Precipitation: This method can be used to remove the majority of the unreacted dye. Add 3 M sodium acetate (B1210297) (pH 5.2) to the reaction mixture, followed by cold 100% ethanol. Incubate at -20°C to precipitate the oligonucleotide, then centrifuge to pellet the labeled product. Wash the pellet with 70% ethanol.

  • Size Exclusion Chromatography (e.g., Gel Filtration): Columns such as Sephadex G-25 can be used to separate the larger labeled oligonucleotide from the smaller, unreacted dye molecules.

  • Phase Extraction: This method uses a hydrophobic organic solvent, such as n-butanol, to extract the unreacted hydrophobic dye from the aqueous phase containing the hydrophilic labeled oligonucleotide.

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control prep_oligo Dissolve Amino-Oligo in Labeling Buffer mix Mix Oligo and Dye Solutions prep_oligo->mix prep_dye Dissolve Sulfo-Cy5 NHS in Anhydrous DMSO prep_dye->mix incubate Incubate at Room Temp (1-3 hours, in dark) mix->incubate purify Purify Labeled Oligo (e.g., HPLC, Precipitation) incubate->purify qc Assess Purity and Calculate Degree of Labeling purify->qc

Figure 2: Experimental workflow for Sulfo-Cy5 oligonucleotide labeling.

Quality Control and Data Analysis

Assessment of Purity

The purity of the labeled oligonucleotide can be assessed by HPLC or gel electrophoresis. A successful labeling and purification will result in a single major peak or band corresponding to the labeled oligonucleotide.

Degree of Labeling (DOL)

The Degree of Labeling (DOL) indicates the average number of dye molecules conjugated to each oligonucleotide. For a single-labeled oligonucleotide, the ideal DOL is close to 1.0. The DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified product at 260 nm (for the oligonucleotide) and at the absorbance maximum of Sulfo-Cy5 (~650 nm).

The concentration of the oligonucleotide can be calculated using the following formula: Oligo Conc. (M) = (A260 - (Amax × CF)) / εoligo

The concentration of the dye is calculated as: Dye Conc. (M) = Amax / εdye

The DOL is then: DOL = Dye Conc. / Oligo Conc.

Where:

  • A260 is the absorbance at 260 nm.

  • Amax is the absorbance at the dye's maximum absorbance wavelength (~650 nm for Sulfo-Cy5).

  • CF is the correction factor for the dye's absorbance at 260 nm (for Cy5, this is approximately 0.05).

  • εoligo is the molar extinction coefficient of the oligonucleotide at 260 nm.

  • εdye is the molar extinction coefficient of Sulfo-Cy5 at its absorbance maximum (approximately 250,000 cm-1M-1).

Quantitative Data Summary

The following table summarizes key quantitative parameters for the labeling reaction. These values are typical and may require optimization for specific oligonucleotides and experimental conditions.

ParameterRecommended ValueMethod of Calculation/Assessment
Dye:Oligonucleotide Molar Ratio 5:1 to 15:1Based on initial concentrations of reactants
Incubation Time 1–3 hours (or overnight)Empirically determined for optimal efficiency
Purification Yield (HPLC) >85%Spectrophotometry
Degree of Labeling (DOL) ~1.0Spectrophotometry (UV-Vis Absorbance)

Storage and Handling

Fluorescently labeled oligonucleotides are sensitive to light and should be stored in the dark at -20°C. For long-term storage, it is recommended to resuspend the labeled oligonucleotide in a slightly basic buffer (e.g., TE buffer, pH 8.0) and store it in aliquots to avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols: Sulfo-Cy5 Amine Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Sulfo-Cy5 NHS ester to peptides. Sulfo-Cyanine5 (Sulfo-Cy5) is a bright and photostable fluorescent dye commonly used for labeling peptides, proteins, and oligonucleotides.[1][2] The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cy5 readily reacts with primary amines, such as the N-terminal amine or the epsilon-amine of lysine (B10760008) residues, to form a stable amide bond.[3][4][5][6] This protocol is designed to guide researchers through the process of preparing reagents, performing the conjugation reaction, purifying the labeled peptide, and calculating the degree of labeling.

Chemical Principle

The conjugation reaction is based on the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G Peptide Peptide-NH₂ Intermediate Tetrahedral Intermediate Peptide->Intermediate + SulfoCy5 Sulfo-Cy5-NHS SulfoCy5->Intermediate Conjugate Peptide-CO-NH-Sulfo-Cy5 Intermediate->Conjugate - NHS NHS N-hydroxysuccinimide

Caption: Reaction between Sulfo-Cy5 NHS ester and a peptide's primary amine.

Experimental Protocols

Materials and Reagents
  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3][4]

  • Conjugation Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-9.0.[1][4] Alternatively, 0.1 M phosphate (B84403) buffer with pH 8.0-9.0 can be used.[1] Avoid buffers containing primary amines like Tris or glycine.[1][3]

  • Quenching Solution: 1.5 M Hydroxylamine (B1172632), pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)[1][2] or High-Performance Liquid Chromatography (HPLC) system[][8]

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4[1]

Protocol 1: Preparation of Stock Solutions
  • Peptide Stock Solution:

    • Dissolve the peptide in the conjugation buffer at a concentration of 2-10 mg/mL.[1]

    • Ensure the pH of the peptide solution is between 8.3 and 9.0 for optimal reaction efficiency.[1][4] If necessary, adjust the pH using 1 M sodium bicarbonate.[1]

  • Sulfo-Cy5 NHS Ester Stock Solution:

    • Prepare a 10 mM stock solution of Sulfo-Cy5 NHS ester in anhydrous DMF or DMSO.[1][3]

    • This solution should be prepared fresh immediately before use, as NHS esters are moisture-sensitive.[3] Store any remaining solution in single-use aliquots at -20°C for a short period.[1]

Protocol 2: Sulfo-Cy5 Peptide Conjugation

The following workflow outlines the key steps in the conjugation process.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Peptide Solution Prepare Peptide Solution Mix Peptide and Dye Mix Peptide and Dye Prepare Peptide Solution->Mix Peptide and Dye Prepare Dye Solution Prepare Dye Solution Prepare Dye Solution->Mix Peptide and Dye Incubate Incubate Mix Peptide and Dye->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate Characterize Characterize Purify Conjugate->Characterize

Caption: Workflow for Sulfo-Cy5 peptide conjugation.

  • Reaction Setup:

    • Calculate the required volume of the Sulfo-Cy5 stock solution. A molar excess of the dye to the peptide is typically used. The optimal ratio depends on the peptide and should be determined empirically, with starting ratios of 5:1, 10:1, and 15:1 (dye:peptide) being common.[1]

    • Slowly add the calculated volume of the Sulfo-Cy5 stock solution to the peptide solution while gently vortexing.[3]

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3] For some proteins, incubation can be extended to 18 hours to potentially increase the degree of labeling.[3]

  • Quenching (Optional but Recommended):

    • To stop the reaction, add a quenching solution such as hydroxylamine or Tris-HCl to a final concentration of 50-100 mM.[3]

    • Incubate for an additional 15-30 minutes at room temperature.[3] This step removes unreacted NHS esters.

Protocol 3: Purification of the Labeled Peptide

Purification is crucial to remove unconjugated dye and quenching reagents.[]

  • Size-Exclusion Chromatography (e.g., Sephadex G-25):

    • Equilibrate a Sephadex G-25 column with PBS (pH 7.2-7.4).[1]

    • Load the reaction mixture onto the column.[2]

    • Elute with PBS and collect the fractions. The first colored fractions will contain the labeled peptide, while the later fractions will contain the free dye.[1]

  • High-Performance Liquid Chromatography (HPLC):

    • For higher purity, reverse-phase HPLC is recommended.[][8]

    • Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at both 280 nm (for the peptide) and 650 nm (for Sulfo-Cy5).

Data Presentation

Table 1: Summary of Reaction Parameters

ParameterRecommended Range/ValueNotes
Peptide Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[1]
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferMust be free of primary amines.[1][3]
pH 8.3 - 9.0Crucial for deprotonation of primary amines.[1][4][9]
Dye:Peptide Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically.[1]
Reaction Time 1 hourCan be extended to increase labeling, but may also increase hydrolysis of the dye.[3]
Reaction Temperature Room Temperature
Quenching Agent 1.5 M Hydroxylamine or 1 M Tris-HClOptional but recommended to ensure termination of the reaction.[3]

Characterization

Calculation of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each peptide molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 651 nm (A₆₅₁).[1]

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye] (M) = A₆₅₁ / ε_dye

    • Where ε_dye for Sulfo-Cy5 is approximately 250,000 M⁻¹cm⁻¹.

  • Calculate the corrected absorbance of the peptide at 280 nm:

    • A₂₈₀_corrected = A₂₈₀ - (A₆₅₁ × CF)

    • The correction factor (CF) for Sulfo-Cy5 at 280 nm is typically around 0.05.

  • Calculate the concentration of the peptide:

    • [Peptide] (M) = A₂₈₀_corrected / ε_peptide

    • Where ε_peptide is the molar extinction coefficient of the peptide at 280 nm.

  • Calculate the DOL:

    • DOL = [Dye] / [Peptide]

An optimal DOL for many applications is between 1 and 3, as over-labeling can sometimes affect the peptide's biological activity.[1]

Table 2: Spectroscopic Properties

ParameterWavelength/Value
Sulfo-Cy5 Max Absorption ~651 nm[1]
Sulfo-Cy5 Max Emission ~670 nm
Peptide Max Absorption ~280 nm (due to Trp, Tyr, Cys)

Quality Control

The purity and identity of the fluorescently labeled peptide should be confirmed by methods such as:

  • HPLC: To assess the purity of the conjugate.[]

  • Mass Spectrometry (MS): To confirm the molecular weight of the labeled peptide.[]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - pH of the reaction is too low.- Presence of primary amines in the buffer.- Peptide concentration is too low.- Hydrolysis of the NHS ester.- Ensure the pH is between 8.3 and 9.0.- Use a buffer without primary amines.- Increase the peptide concentration.- Prepare the dye solution fresh and use it immediately.
Precipitation of Peptide - High concentration of organic solvent from the dye stock.- Keep the volume of the dye stock solution to less than 10% of the total reaction volume.
Poor Separation During Purification - Inappropriate column choice or elution conditions.- For size-exclusion, ensure a significant size difference between the peptide and free dye.- For HPLC, optimize the gradient for better resolution.

By following these detailed protocols and guidelines, researchers can successfully conjugate Sulfo-Cy5 to peptides for a wide range of applications in biological research and drug development.

References

Step-by-Step Guide for Sulfo-Cy5 Amine Protein Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the conjugation of Sulfo-Cy5 NHS ester to proteins. Sulfo-Cy5 is a bright, far-red fluorescent dye ideal for labeling proteins and other biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and Western blotting.[1] Its succinimidyl ester (SE) functional group readily reacts with primary amines on proteins to form stable amide bonds.[1] The inclusion of a sulfonate group enhances the water solubility of the dye, making it particularly suitable for labeling proteins in aqueous environments without the need for organic co-solvents.[2][3]

Core Principles of Sulfo-Cy5 Amine Protein Conjugation

The conjugation reaction is based on the nucleophilic attack of a primary amine group from the protein (typically the ε-amino group of lysine (B10760008) residues or the N-terminus) on the N-hydroxysuccinimide (NHS) ester of the Sulfo-Cy5 dye.[1] This reaction results in the formation of a stable covalent amide bond and the release of NHS. The efficiency of this reaction is pH-dependent, with optimal labeling occurring at a slightly basic pH of 8.0-9.0.[4]

Key Parameters and Spectral Properties

Accurate labeling and characterization of the conjugate require knowledge of the following parameters:

ParameterValueReference
Excitation Maximum (λmax) ~646 - 651 nm[4][5]
Emission Maximum (λem) ~662 - 671 nm[5][6]
Molar Extinction Coefficient (ε) at λmax 250,000 - 271,000 M⁻¹cm⁻¹[5][6]
Correction Factor (A₂₈₀/Aₘₐₓ) ~0.04 - 0.05[7][8]

Experimental Protocols

This section details the step-by-step methodology for protein preparation, conjugation, and purification.

Preparation of Protein and Reagents

a. Protein Preparation:

  • Buffer Considerations: The protein should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4.[4] Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed.[8][9]

  • Purification: If the protein solution contains interfering substances like Tris, glycine, ammonium (B1175870) salts, sodium azide, or stabilizing proteins such as BSA or gelatin, it must be purified before labeling.[4] This can be achieved through dialysis or using a desalting spin column against the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).[8][9]

  • Concentration: For optimal labeling efficiency, the protein concentration should be between 2-10 mg/mL.[4] A concentration below 2 mg/mL can significantly reduce conjugation efficiency.[4]

b. Preparation of Sulfo-Cy5 NHS Ester Stock Solution:

  • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL or 10 mM.[4][7]

  • Vortex the solution to ensure the dye is completely dissolved.[4] This stock solution should be used promptly.[4]

Sulfo-Cy5 Protein Conjugation Reaction

a. Adjusting the Reaction pH:

  • The pH of the protein solution should be adjusted to 8.5 ± 0.5 for optimal reaction efficiency.[4] This can be achieved by adding a calculated volume of 1 M sodium bicarbonate solution (pH ~9.0).[4]

b. Determining the Dye-to-Protein Molar Ratio:

  • The optimal molar ratio of dye to protein needs to be determined empirically for each specific protein. A starting point of a 10:1 to 20:1 molar ratio of dye to protein is recommended.[4][7]

  • Over-labeling can lead to fluorescence quenching and potentially compromise the biological activity of the protein, while under-labeling results in a weak signal.[7]

c. Conjugation Reaction:

  • Add the calculated volume of the Sulfo-Cy5 NHS ester stock solution to the pH-adjusted protein solution.

  • Mix the reaction gently by pipetting or vortexing.[8]

  • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle stirring or rotation.[7][8]

Purification of the Labeled Protein

It is crucial to remove any unconjugated Sulfo-Cy5 dye from the labeled protein to ensure accurate determination of the degree of labeling and for downstream applications.[7]

  • Size-Exclusion Chromatography: A common method for purification is to use a desalting column, such as Sephadex G-25.[4]

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the column.

    • Elute the conjugate with PBS. The labeled protein, being larger, will elute first as a colored fraction, while the smaller, unbound dye molecules will be retained and elute later.[7]

    • Collect the colored protein fractions.

  • Spin Columns: Commercially available spin columns provide a user-friendly format for purifying the labeled protein.[8][9] The protocol generally involves loading the reaction mixture onto the column and centrifuging to collect the purified conjugate.[8]

Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is determined spectrophotometrically.[7]

a. Spectrophotometric Measurements:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy5, approximately 650 nm (A_max_).[7]

  • Use the purification buffer (e.g., PBS) as a blank.

  • If the absorbance reading is too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure, remembering to account for the dilution factor in the calculations.[7]

b. DOL Calculation Formulas:

  • Calculate the concentration of the dye:

    • Concentration of Dye (M) = A_max_ / (ε_dye_ × path length)[7]

    • Where ε_dye_ is the molar extinction coefficient of Sulfo-Cy5 (e.g., 250,000 M⁻¹cm⁻¹).

  • Calculate the corrected protein absorbance at 280 nm:

    • Corrected A₂₈₀ = A₂₈₀ - (A_max_ × Correction Factor)[7]

    • The correction factor accounts for the absorbance of the dye at 280 nm.

  • Calculate the concentration of the protein:

    • Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein_ × path length)[7]

    • Where ε_protein_ is the molar extinction coefficient of the specific protein at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = Concentration of Dye / Concentration of Protein[7]

Example Calculation:

For an IgG antibody (Molar Extinction Coefficient at 280 nm = 210,000 M⁻¹cm⁻¹) labeled with Sulfo-Cy5, with measured absorbances of A₂₈₀ = 1.5 and A_max_ (at 650 nm) = 0.8, and using a correction factor of 0.04:[7]

  • Concentration of Dye: 0.8 / 250,000 M⁻¹cm⁻¹ = 3.2 x 10⁻⁶ M[7]

  • Corrected A₂₈₀: 1.5 - (0.8 × 0.04) = 1.468[7]

  • Concentration of Protein: 1.468 / 210,000 M⁻¹cm⁻¹ = 6.99 x 10⁻⁶ M[7]

  • Degree of Labeling (DOL): (3.2 x 10⁻⁶ M) / (6.99 x 10⁻⁶ M) ≈ 4.6[7]

Storage and Stability

  • Sulfo-Cy5 NHS Ester: Store at -20°C, desiccated and protected from light.[2][10] Reconstituted stock solutions in DMSO can be stored at -20°C for a short period.[10]

  • Labeled Protein Conjugate: For short-term storage, keep at 4°C, protected from light.[8] For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% BSA), divide into single-use aliquots, and store at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles.[4]

Visualized Workflows and Pathways

Sulfo_Cy5_Protein_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Reaction Conjugation Reaction (pH 8.0-9.0, 1 hr, RT) Protein_Prep->Reaction Dye_Prep Sulfo-Cy5 NHS Ester Stock Solution Preparation Dye_Prep->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Analysis Spectrophotometric Analysis (A280 & A650) Purification->Analysis DOL_Calc DOL Calculation Analysis->DOL_Calc

Caption: Experimental workflow for this compound protein conjugation.

Sulfo_Cy5_Amine_Reaction Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-Sulfo-Cy5 (Stable Amide Bond) Protein->Conjugate + Sulfo_Cy5_NHS Sulfo-Cy5-NHS Ester Sulfo_Cy5_NHS->Conjugate NHS_byproduct N-hydroxysuccinimide (Byproduct) Sulfo_Cy5_NHS->NHS_byproduct -

Caption: Chemical reaction of Sulfo-Cy5 NHS ester with a primary amine on a protein.

References

Application Notes and Protocols for Sulfo-Cy5 Amine in Fluorescence Microscopy Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy5 amine for the fluorescent labeling of biomolecules in microscopy applications. Detailed protocols for chemical and enzymatic conjugation methods are provided, along with sample preparation techniques for cellular imaging.

Introduction to this compound

This compound is a water-soluble, far-red fluorescent dye that is an invaluable tool for biological and biomedical research. Its high water solubility, a result of its sulfonate groups, makes it ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents. Emitting in the far-red spectrum, Sulfo-Cy5 offers the significant advantage of minimizing autofluorescence from biological specimens, leading to a higher signal-to-noise ratio in imaging experiments.

The key feature of this compound is its terminal primary amine group. This amine serves as a reactive handle for covalent conjugation to various functional groups on target biomolecules, most notably carboxyl groups. This reactivity profile distinguishes it from the more commonly used amine-reactive Sulfo-Cy5 NHS ester, which is used to label primary amines on biomolecules.

Key Properties and Applications

Sulfo-Cy5 is characterized by its bright fluorescence, high photostability, and pH-insensitive emission between pH 4 and 10. These properties make it a robust choice for a variety of fluorescence-based applications.

Applications of Sulfo-Cy5 include:

  • Fluorescence Microscopy: High-contrast imaging of cellular structures.

  • Immunofluorescence (IF): As a label for antibodies to visualize specific proteins.

  • Flow Cytometry: Providing distinct signals for cell sorting and analysis.

  • In Vivo Imaging: Suitable for deep tissue imaging due to low background interference.

  • Bioconjugation: Efficiently labels proteins, antibodies, and nucleic acids for various assays.

Quantitative Data Summary

The photophysical properties of Sulfo-Cy5 are summarized in the table below for easy reference and comparison.

PropertyValue
Excitation Maximum (λex)~646 nm
Emission Maximum (λem)~662 nm
Molar Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.28
Reactive GroupPrimary Amine (-NH₂)
ReactivityCarboxylic acids, aldehydes, ketones, etc.
SolubilityHigh in water and polar organic solvents

Experimental Workflows and Signaling Pathways

Logical Relationship: this compound vs. Sulfo-Cy5 NHS Ester Labeling

The choice between this compound and its NHS ester derivative depends on the available functional groups on the target biomolecule. The following diagram illustrates the distinct conjugation strategies.

G cluster_0 Labeling Strategies cluster_1 This compound Labeling cluster_2 Sulfo-Cy5 NHS Ester Labeling Target Biomolecule Target Biomolecule Carboxyl Group (-COOH) Carboxyl Group (-COOH) Target Biomolecule->Carboxyl Group (-COOH) has Glutamine Residue Glutamine Residue Target Biomolecule->Glutamine Residue has Primary Amine (-NH2)\n(e.g., Lysine) Primary Amine (-NH2) (e.g., Lysine) Target Biomolecule->Primary Amine (-NH2)\n(e.g., Lysine) has EDC/NHS Activation EDC/NHS Activation Carboxyl Group (-COOH)->EDC/NHS Activation This compound This compound EDC/NHS Activation->this compound Amide Bond Formation Transglutaminase Transglutaminase Glutamine Residue->Transglutaminase Transglutaminase->this compound Isopeptide Bond Sulfo-Cy5 NHS Ester Sulfo-Cy5 NHS Ester Primary Amine (-NH2)\n(e.g., Lysine)->Sulfo-Cy5 NHS Ester Amide Bond Formation

Caption: Comparison of labeling strategies for this compound and Sulfo-Cy5 NHS ester.

Experimental Protocols

Protocol 1: Labeling Protein Carboxyl Groups with this compound using EDC Chemistry

This protocol describes the covalent conjugation of this compound to carboxyl groups (aspartic and glutamic acid residues) on a protein using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

  • Protein to be labeled (in a buffer free of amines and carboxyls, e.g., 0.1 M MES, pH 4.7-6.0)

  • This compound

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS, pH 7.4)

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or water to a concentration of 10 mg/mL.

  • Activate Carboxyl Groups:

    • Add EDC to the protein solution to a final concentration of 2-5 mM.

    • Add Sulfo-NHS to a final concentration of 5-10 mM.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the this compound stock solution to the activated protein solution. A 10 to 20-fold molar excess of the dye to the protein is a good starting point.

    • Incubate for 2 hours at room temperature in the dark with continuous stirring.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the Storage Buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5).

G Start Start Prepare Protein in MES Buffer Prepare Protein in MES Buffer Start->Prepare Protein in MES Buffer Activate Carboxyls with EDC/Sulfo-NHS Activate Carboxyls with EDC/Sulfo-NHS Prepare Protein in MES Buffer->Activate Carboxyls with EDC/Sulfo-NHS Add this compound Add this compound Activate Carboxyls with EDC/Sulfo-NHS->Add this compound Incubate 2h at RT Incubate 2h at RT Add this compound->Incubate 2h at RT Quench Reaction Quench Reaction Incubate 2h at RT->Quench Reaction Purify by Gel Filtration Purify by Gel Filtration Quench Reaction->Purify by Gel Filtration Characterize Labeled Protein Characterize Labeled Protein Purify by Gel Filtration->Characterize Labeled Protein End End Characterize Labeled Protein->End

Caption: Workflow for labeling protein carboxyl groups with this compound using EDC.

Protocol 2: Enzymatic Labeling of Proteins with this compound using Transglutaminase

This protocol describes the site-specific labeling of a protein containing a transglutaminase recognition sequence (Q-tag) with this compound. Microbial transglutaminase (MTG) catalyzes the formation of a stable isopeptide bond between the γ-carboxyamide group of a glutamine residue within the Q-tag and the primary amine of this compound.

  • Q-tagged protein to be labeled

  • This compound

  • Microbial Transglutaminase (MTG)

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂

  • Purification method (e.g., size-exclusion chromatography or affinity chromatography)

  • Storage Buffer (e.g., PBS, pH 7.4)

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the Q-tagged protein (e.g., to a final concentration of 10 µM), this compound (e.g., to a final concentration of 1 mM), and MTG (e.g., 0.05 units) in the Reaction Buffer.

  • Incubation: Incubate the reaction mixture overnight at room temperature or at 4°C for sensitive proteins.

  • Purification: Purify the labeled protein from the enzyme, unreacted dye, and other reaction components using a suitable chromatography method.

  • Characterization: Confirm labeling and determine the labeling efficiency using techniques such as SDS-PAGE with fluorescence imaging and mass spectrometry.

G Start Start Combine Q-tagged Protein, this compound, and MTG in Buffer Combine Q-tagged Protein, this compound, and MTG in Buffer Start->Combine Q-tagged Protein, this compound, and MTG in Buffer Incubate Overnight Incubate Overnight Combine Q-tagged Protein, this compound, and MTG in Buffer->Incubate Overnight Purify Labeled Protein Purify Labeled Protein Incubate Overnight->Purify Labeled Protein Characterize Conjugate Characterize Conjugate Purify Labeled Protein->Characterize Conjugate End End Characterize Conjugate->End

Caption: Workflow for enzymatic labeling of a Q-tagged protein with this compound.

Protocol 3: Sample Preparation for Fluorescence Microscopy of Labeled Cells

This protocol provides a general procedure for fixing and permeabilizing cells for the imaging of intracellular targets labeled with Sulfo-Cy5.

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS

  • Blocking Solution: 1-5% BSA in PBS

  • Mounting Medium with antifade reagent

  • Wash: Gently wash the cells three times with PBS.

  • Fixation:

    • Incubate the cells with Fixation Solution for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with Permeabilization Solution for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Solution for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Staining with Labeled Probes:

    • If using a Sulfo-Cy5 labeled antibody, dilute it in the Blocking Solution and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent.

    • Seal the edges of the coverslip with nail polish.

    • Store the slides in the dark at 4°C until imaging.

G Start Start Wash Cells with PBS Wash Cells with PBS Start->Wash Cells with PBS Fix with 4% PFA Fix with 4% PFA Wash Cells with PBS->Fix with 4% PFA Mount Coverslip Mount Coverslip Wash Cells with PBS->Mount Coverslip Permeabilize with Triton X-100 (optional) Permeabilize with Triton X-100 (optional) Fix with 4% PFA->Permeabilize with Triton X-100 (optional) Block with BSA Block with BSA Permeabilize with Triton X-100 (optional)->Block with BSA Incubate with Sulfo-Cy5 Labeled Probe Incubate with Sulfo-Cy5 Labeled Probe Block with BSA->Incubate with Sulfo-Cy5 Labeled Probe Incubate with Sulfo-Cy5 Labeled Probe->Wash Cells with PBS Image with Fluorescence Microscope Image with Fluorescence Microscope Mount Coverslip->Image with Fluorescence Microscope End End Image with Fluorescence Microscope->End

Caption: General workflow for preparing fixed and permeabilized cells for fluorescence microscopy.

Application Notes and Protocols for In Vivo Imaging Using Sulfo-Cy5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 amine is a water-soluble, near-infrared (NIR) fluorescent dye ideally suited for a wide range of in vivo imaging applications. Its emission in the NIR window (650-900 nm) minimizes absorption and scattering by biological tissues, leading to deeper tissue penetration and higher signal-to-background ratios compared to fluorophores that emit in the visible spectrum. The presence of sulfonate groups enhances its hydrophilicity, making it suitable for use in aqueous solutions and reducing non-specific binding in vivo.[1][2] The primary amine group allows for its conjugation to various biomolecules, such as proteins, antibodies, and nanoparticles, through their carboxyl groups, enabling targeted imaging of specific biological processes.[3][4] These application notes provide detailed protocols for the use of this compound in in vivo imaging, including biomolecule conjugation, tumor imaging, biodistribution studies, and cell tracking.

Physicochemical and Spectral Properties of Sulfo-Cy5

A comprehensive understanding of the dye's properties is crucial for successful experimental design and data interpretation.

PropertyValueReference(s)
Chemical Structure Amine derivative of Cyanine 5 with sulfonate groups[1]
Molecular Weight ~741 g/mol
Excitation Maximum (λex) ~646 nm
Emission Maximum (λem) ~662 nm
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.28
Solubility High in water and other polar solvents like DMSO and DMF
Reactive Group Primary Amine (-NH₂)
Storage Conditions Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks.

Key Applications

The versatility of this compound allows for its application in a broad range of in vivo studies:

  • Tumor Imaging and Cancer Research: Labeled antibodies, peptides, or nanoparticles can be used to target and visualize tumors, enabling studies on tumor growth, metastasis, and response to therapy.

  • Biodistribution Studies: Tracking the accumulation and clearance of drugs, nanoparticles, or biological molecules in different organs and tissues over time.

  • Cell Tracking: Labeling and monitoring the migration and localization of cells, such as lymphocytes, in vivo.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody using EDC/Sulfo-NHS Chemistry

This protocol describes the conjugation of this compound to an antibody via its carboxyl groups. This is a two-step process where the carboxyl groups on the antibody are first activated using EDC and Sulfo-NHS to form a more stable amine-reactive intermediate.

Materials:

  • Antibody to be labeled (in a phosphate-free buffer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the Activation Buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Activation Buffer.

  • Activation of Antibody Carboxyl Groups:

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in the Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the antibody solution to achieve a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Purification of Activated Antibody:

    • Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer. Collect the fractions containing the activated antibody.

  • Conjugation with this compound:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Add the this compound stock solution to the activated antibody solution. A 10- to 20-fold molar excess of the dye to the antibody is a good starting point for optimization.

    • Incubate the reaction for 2 hours at room temperature, protected from light, with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the Sulfo-Cy5-labeled antibody from unconjugated dye using a desalting column pre-equilibrated with PBS.

    • Collect the colored fractions corresponding to the labeled antibody.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~646 nm (for Sulfo-Cy5). The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye) Where:

      • A_max is the absorbance at ~646 nm.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~646 nm (271,000 M⁻¹cm⁻¹).

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5 dyes).

  • Storage:

    • Store the purified Sulfo-Cy5-labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C.

G cluster_activation Step 1: Activation of Antibody cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Antibody Antibody with Carboxyl Groups (-COOH) Activated_Antibody Amine-Reactive Antibody Intermediate Antibody->Activated_Antibody Activation Buffer (pH 6.0) EDC_SulfoNHS EDC + Sulfo-NHS EDC_SulfoNHS->Activated_Antibody Conjugated_Antibody Sulfo-Cy5 Labeled Antibody Activated_Antibody->Conjugated_Antibody Coupling Buffer (pH 7.2-7.4) Sulfo_Cy5 This compound (-NH2) Sulfo_Cy5->Conjugated_Antibody Desalting_Column Desalting Column Conjugated_Antibody->Desalting_Column Purified_Conjugate Purified_Conjugate Desalting_Column->Purified_Conjugate Purified Labeled Antibody Unconjugated_Dye Unconjugated_Dye Desalting_Column->Unconjugated_Dye Unconjugated Dye

Workflow for Antibody Conjugation with this compound.
Protocol 2: In Vivo Tumor Imaging with a Sulfo-Cy5-Labeled Antibody

This protocol outlines the steps for imaging tumors in a mouse model using a Sulfo-Cy5-labeled antibody, for example, targeting the HER2 receptor in breast cancer.

Materials:

  • Sulfo-Cy5-labeled antibody

  • Tumor-bearing mice (e.g., HER2-positive xenograft model)

  • In vivo imaging system (e.g., IVIS, Pearl)

  • Anesthesia (e.g., isoflurane)

  • Sterile vehicle (e.g., PBS)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Place the mouse in the imaging chamber of the in vivo imaging system. Maintain body temperature using a heated stage.

  • Probe Administration:

    • Prepare the Sulfo-Cy5-labeled antibody at the desired concentration in a sterile vehicle.

    • Administer the probe to a cohort of mice (typically 3-5 mice per time point) via intravenous (i.v.) tail vein injection. A typical dose is 1-10 nmol per mouse in a volume of 100-200 µL.

  • In Vivo Imaging:

    • Acquire a baseline image before injecting the probe to assess autofluorescence.

    • Perform whole-body imaging at predetermined time points (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.

    • Use appropriate filter sets for Sulfo-Cy5 (e.g., Excitation: ~640 nm, Emission: ~680 nm).

  • Image Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area.

    • Quantify the fluorescence intensity within each ROI, typically expressed as average radiant efficiency or total radiant efficiency.

    • Calculate the tumor-to-background ratio (TBR) to assess targeting specificity.

G cluster_her2 HER2 Signaling Pathway in Cancer cluster_imaging Targeted Imaging HER2_dimer HER2 Dimerization (with HER2/HER3) P_Tyrosine Tyrosine Kinase Phosphorylation HER2_dimer->P_Tyrosine PI3K_AKT PI3K/AKT Pathway P_Tyrosine->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P_Tyrosine->RAS_MAPK Proliferation Cell Proliferation, Survival, Invasion PI3K_AKT->Proliferation RAS_MAPK->Proliferation SulfoCy5_Ab Sulfo-Cy5-Trastuzumab HER2_Receptor HER2 Receptor SulfoCy5_Ab->HER2_Receptor Binding Fluorescence Fluorescence Signal HER2_Receptor->Fluorescence Detection

Targeting the HER2 Signaling Pathway for Tumor Imaging.
Protocol 3: Ex Vivo Biodistribution Study

This protocol details the steps for assessing the distribution of the Sulfo-Cy5-labeled probe in various organs after the final in vivo imaging time point.

Materials:

  • In vivo imaged mice

  • Surgical tools for dissection

  • PBS for rinsing organs

  • In vivo imaging system

  • Petri dishes or a black surface for organ imaging

Procedure:

  • Euthanasia and Tissue Harvesting:

    • Immediately following the final in vivo imaging session, euthanize the mouse using an approved method.

    • Perform a systematic dissection to carefully excise the organs of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle, etc.).

  • Organ Preparation:

    • Gently rinse the excised organs with PBS to remove any remaining blood.

    • Arrange the organs on a non-fluorescent surface for imaging.

  • Ex Vivo Imaging:

    • Place the plate with the organs into the in vivo imaging system.

    • Acquire a fluorescence image using the same settings as the in vivo imaging.

  • Data Analysis and Quantification:

    • Draw ROIs around each individual organ in the ex vivo image.

    • Quantify the fluorescence intensity for each organ.

    • To express the data as a percentage of the injected dose per gram of tissue (%ID/g), create a standard curve by imaging known concentrations of the Sulfo-Cy5-labeled probe.

    • Weigh each organ and calculate the %ID/g using the standard curve.

Representative Biodistribution Data for a Cy5-labeled Antibody in Mice (%ID/g)

Organ6 hours24 hours168 hours
Blood 43.1 ± 1.168.8 ± 0.50.58 ± 0.0485
Liver 6.63 ± 0.5004.46 ± 0.4071.52 ± 0.124
Spleen 3.77 ± 0.2204.60 ± 0.5445.89 ± 0.490
Kidneys 5.46 ± 0.1313.63 ± 0.1002.00 ± 0.104
Lungs 4.46 ± 0.4071.76 ± 0.132Not Reported
Heart 4.60 ± 0.544Not ReportedNot Reported
Tumor Not ReportedNot ReportedNot Reported

(Note: This table is a representative example compiled from data for a radiolabeled antibody to illustrate the methodology and expected trends. Actual values will vary depending on the specific antibody, Sulfo-Cy5 conjugate, and tumor model.)

Protocol 4: In Vivo Cell Tracking

This protocol describes the labeling of cells, such as lymphocytes, with this compound for in vivo tracking.

Materials:

  • Cells to be labeled (e.g., lymphocytes)

  • This compound

  • EDC and Sulfo-NHS (if labeling via carboxyl groups on cell surface proteins)

  • Cell culture medium

  • PBS

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells twice with PBS to remove any residual protein from the culture medium.

    • Resuspend the cells at a concentration of 1 x 10⁷ cells/mL in PBS.

  • Cell Labeling:

    • This can be achieved by activating the carboxyl groups on the cell surface proteins with EDC/Sulfo-NHS as described in Protocol 1, followed by incubation with this compound.

    • Alternatively, if the cells have been engineered to express a specific tag with a reactive group, this compound can be conjugated to that tag.

    • Incubate the cells with the labeling reagents for 30 minutes at room temperature with gentle agitation.

  • Washing:

    • Quench the reaction by adding an equal volume of complete culture medium.

    • Wash the labeled cells three times with PBS by centrifugation to remove any unbound dye.

  • Cell Administration:

    • Resuspend the labeled cells in a sterile vehicle (e.g., PBS) for injection.

    • Inject the cells into the recipient animal (e.g., intravenously).

  • In Vivo Imaging:

    • Perform in vivo fluorescence imaging at various time points to track the migration and localization of the labeled cells.

G Cell_Harvest Harvest and Wash Cells Cell_Labeling Label Cells with this compound Cell_Harvest->Cell_Labeling Washing Wash to Remove Unbound Dye Cell_Labeling->Washing Injection Inject Labeled Cells into Animal Washing->Injection InVivo_Imaging In Vivo Fluorescence Imaging Injection->InVivo_Imaging Data_Analysis Analyze Cell Migration and Localization InVivo_Imaging->Data_Analysis

Experimental Workflow for In Vivo Cell Tracking.

Conclusion

This compound is a powerful and versatile tool for in vivo fluorescence imaging. Its favorable spectral properties and water solubility make it an excellent choice for a variety of applications, from targeted tumor imaging to tracking the biodistribution of novel therapeutics and monitoring cellular trafficking. The protocols provided here offer a comprehensive guide for researchers to effectively utilize this compound in their preclinical research, facilitating the generation of robust and reproducible data. Adherence to these detailed methodologies will aid in advancing our understanding of complex biological processes and in the development of new diagnostic and therapeutic strategies.

References

Application Notes and Protocols: Sulfo-Cy5 Amine NHS Ester Labeling of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 NHS ester is a water-soluble, amine-reactive fluorescent dye widely used for labeling biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2] The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amino groups (-NH2) to form a stable amide bond.[3][4] The sulfonated form (Sulfo-) of the cyanine (B1664457) 5 (Cy5) dye enhances its water solubility, allowing for labeling reactions in aqueous environments without the need for organic co-solvents, which can be beneficial for proteins prone to denaturation. This far-red fluorescent dye is well-suited for applications requiring low autofluorescence from biological samples.

These application notes provide detailed protocols for the labeling of primary amines with Sulfo-Cy5 NHS ester, determination of the degree of labeling, and relevant technical data to guide researchers in their experimental design.

Properties of Sulfo-Cy5 NHS Ester

The key spectral and physical properties of Sulfo-Cy5 NHS ester are summarized in the table below.

PropertyValueReference
Excitation Maximum (λmax)~646 nm
Emission Maximum (λmax)~662 nm
Molar Extinction Coefficient~271,000 cm⁻¹M⁻¹ at 646 nm
Molecular Weight~777.94 g/mol
SolubilityGood in water, DMF, and DMSO
Reactive GroupN-hydroxysuccinimide (NHS) ester
ReactivityPrimary amines

Reaction of Sulfo-Cy5 NHS Ester with Primary Amines

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

cluster_reactants Reactants cluster_products Products Sulfo_Cy5_NHS Sulfo-Cy5-NHS Ester Labeled_Molecule Sulfo-Cy5-NH-R (Stable Amide Bond) Sulfo_Cy5_NHS->Labeled_Molecule Reaction at pH 8.3-8.5 NHS N-hydroxysuccinimide Sulfo_Cy5_NHS->NHS Primary_Amine R-NH₂ (Primary Amine) Primary_Amine->Labeled_Molecule Start Start: Prepare Protein and Dye Solutions Adjust_pH Adjust Protein Solution pH to 8.3-8.5 Start->Adjust_pH Add_Dye Add Sulfo-Cy5 NHS Ester to Protein Solution Adjust_pH->Add_Dye Incubate Incubate for 1 hour at Room Temperature Add_Dye->Incubate Purify Purify Conjugate (e.g., Desalting Column) Incubate->Purify Characterize Characterize Conjugate (DOS Calculation) Purify->Characterize End End: Store Labeled Protein Characterize->End

References

Purification of Sulfo-Cy5 Amine Labeled Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent dyes is a fundamental technique in biological research and drug development. Sulfo-Cy5, a bright and photostable cyanine (B1664457) dye, is frequently used for labeling proteins at primary amines (e.g., lysine (B10760008) residues and the N-terminus) via its N-hydroxysuccinimide (NHS) ester derivative. This process yields fluorescently tagged proteins essential for a multitude of applications, including fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging.

A critical step following the labeling reaction is the removal of unconjugated or "free" Sulfo-Cy5 dye. The presence of free dye can lead to high background signals, inaccurate quantification of labeling efficiency, and artifacts in downstream applications. This document provides detailed protocols for the purification of Sulfo-Cy5 amine labeled proteins, outlines methods for quality control, and offers troubleshooting guidance.

I. Protein Labeling with Sulfo-Cy5 NHS Ester

The initial step involves the covalent attachment of the Sulfo-Cy5 dye to the target protein. The efficiency of this reaction is influenced by factors such as protein concentration, buffer composition, and pH.

Experimental Workflow for Protein Labeling

G cluster_0 Protein Preparation cluster_1 Labeling Reaction cluster_2 Purification Protein_Prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer) Buffer_Exchange Buffer Exchange into Labeling Buffer (e.g., PBS, pH 8.0-9.0) Protein_Prep->Buffer_Exchange Mix Mix Protein and Dye Solutions (Molar ratio 1:5 to 1:20 protein:dye) Buffer_Exchange->Mix Prepare_Dye Prepare Sulfo-Cy5 NHS Ester Stock Solution (e.g., 10 mM in DMSO) Prepare_Dye->Mix Incubate Incubate for 1 hour at Room Temperature (Protect from light) Mix->Incubate Purification Purify Labeled Protein (SEC, IEX, Dialysis, or TFF) Incubate->Purification

Caption: Workflow for labeling proteins with Sulfo-Cy5 NHS ester.

Protocol 1: Amine Labeling of Proteins with Sulfo-Cy5 NHS Ester

Materials:

  • Protein of interest (2-10 mg/mL)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Labeling Buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)[1]

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size exclusion chromatography column, dialysis cassette)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer like PBS. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed.[2]

    • If necessary, perform a buffer exchange into the labeling buffer using dialysis or a desalting column. The optimal pH for the labeling reaction is between 8.0 and 9.0.[2][3]

    • Ensure the final protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[2]

  • Dye Preparation:

    • Shortly before use, prepare a 10 mM stock solution of Sulfo-Cy5 NHS ester in anhydrous DMSO. Vortex to ensure the dye is completely dissolved.

  • Labeling Reaction:

    • Add the Sulfo-Cy5 NHS ester stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein. This ratio may need to be optimized for each specific protein.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle mixing during incubation can improve labeling efficiency.

II. Purification of Labeled Proteins

Following the labeling reaction, it is crucial to separate the Sulfo-Cy5 labeled protein from unreacted free dye. Several methods can be employed, and the choice depends on the protein's properties, sample volume, and desired purity.

Purification Method Selection
Purification MethodPrincipleAdvantagesDisadvantagesBest Suited For
Size Exclusion Chromatography (SEC) Separates molecules based on size.High resolution, gentle conditions, can be used for buffer exchange.Potential for sample dilution.Final polishing step for high purity.
Ion Exchange Chromatography (IEX) Separates molecules based on net charge.High binding capacity, can concentrate the sample.Requires optimization of pH and ionic strength.Purifying proteins with different charge states.
Dialysis Passive diffusion of small molecules across a semi-permeable membrane.Simple, gentle, suitable for large volumes.Time-consuming, can lead to sample dilution.Buffer exchange and removal of small molecule impurities.
Tangential Flow Filtration (TFF) Separation based on molecular weight cutoff using cross-flow filtration.Rapid, scalable, can concentrate and perform buffer exchange simultaneously.Requires specialized equipment.Processing large sample volumes efficiently.
Spin Columns A form of gel filtration for small sample volumes.Fast, easy to use, high protein recovery.Limited to small sample volumes.Rapid cleanup of small-scale labeling reactions.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates the larger labeled protein from the smaller, free Sulfo-Cy5 dye.

Materials:

  • SEC column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS, pH 7.2-7.4)

  • Chromatography system (e.g., FPLC) or gravity flow setup

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Sample Loading: Apply the labeling reaction mixture to the top of the column.

  • Elution: Begin flowing the elution buffer through the column. The labeled protein will elute first, followed by the free dye.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and 650 nm (for Sulfo-Cy5).

  • Pooling Fractions: Pool the fractions containing the labeled protein (the first peak that absorbs at both 280 nm and 650 nm).

Experimental Workflow for SEC Purification

G Equilibrate Equilibrate SEC Column with Elution Buffer Load_Sample Load Labeling Reaction Mixture Equilibrate->Load_Sample Elute Elute with Buffer Load_Sample->Elute Collect Collect Fractions Elute->Collect Monitor Monitor A280 and A650 Collect->Monitor Pool Pool Labeled Protein Fractions Monitor->Pool

Caption: Workflow for purification using Size Exclusion Chromatography.

Protocol 3: Purification by Dialysis

Dialysis is a simple method for removing small molecules like free dye from a protein solution.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO) (e.g., 10 kDa)

  • Dialysis buffer (e.g., PBS, pH 7.2-7.4)

  • Large beaker and stir plate

Procedure:

  • Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load Sample: Load the labeling reaction mixture into the dialysis tubing/cassette.

  • Dialyze: Immerse the sealed tubing/cassette in a large volume of cold (4°C) dialysis buffer (at least 500-1000 times the sample volume). Stir the buffer gently.

  • Buffer Changes: Perform at least three buffer changes over a period of 12-24 hours to ensure complete removal of the free dye.

  • Recover Sample: Carefully remove the tubing/cassette from the buffer and transfer the purified labeled protein to a clean tube.

III. Quality Control of Labeled Proteins

After purification, it is essential to characterize the labeled protein to determine the labeling efficiency and protein concentration.

Calculation of Degree of Substitution (DOS)

The DOS, or dye-to-protein ratio, is a critical parameter for characterizing the labeled conjugate. It is determined by measuring the absorbance of the purified protein at 280 nm (for protein) and 650 nm (for Sulfo-Cy5).

Formula:

  • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ x CF)] / ε_protein

  • Dye Concentration (M) = A₆₅₀ / ε_dye

  • DOS = Dye Concentration / Protein Concentration

Where:

  • A₂₈₀: Absorbance of the conjugate at 280 nm.

  • A₆₅₀: Absorbance of the conjugate at 650 nm.

  • CF: Correction factor for the dye's absorbance at 280 nm (for Cy5, this is approximately 0.05).

  • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye: Molar extinction coefficient of Sulfo-Cy5 at 650 nm (approximately 250,000 M⁻¹cm⁻¹).

An optimal DOS for most antibodies is typically between 2 and 10.

Assessment of Purity

The purity of the labeled protein can be assessed by SDS-PAGE. The purified conjugate should run as a single band at the expected molecular weight. The presence of a low molecular weight fluorescent band indicates residual free dye.

IV. Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency - Protein concentration is too low.- Buffer contains primary amines.- pH of the labeling reaction is not optimal.- Concentrate the protein to >2 mg/mL.- Perform buffer exchange into an amine-free buffer.- Adjust the pH of the labeling buffer to 8.0-9.0.
Protein Precipitation - High concentration of organic solvent (DMSO).- Protein is not stable under the labeling conditions.- Ensure the volume of DMSO is less than 10% of the total reaction volume.- Optimize labeling conditions (e.g., lower temperature, shorter incubation time).
Free Dye Remaining After Purification - Inefficient purification method.- Overloading of the purification column.- Insufficient dialysis.- Use a more appropriate purification method for the protein size.- Reduce the sample load on the column.- Increase dialysis time and the number of buffer changes.
High Degree of Substitution (Over-labeling) - Molar ratio of dye to protein is too high.- Reduce the molar excess of the dye in the labeling reaction.

Conclusion

The successful purification of this compound labeled proteins is critical for obtaining reliable and reproducible results in downstream applications. By selecting the appropriate purification method and performing rigorous quality control, researchers can ensure the high purity and functionality of their fluorescently labeled proteins. The protocols and guidelines presented in this document provide a comprehensive framework for achieving high-quality Sulfo-Cy5 protein conjugates.

References

Troubleshooting & Optimization

How to reduce background fluorescence with Sulfo-Cy5 amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using Sulfo-Cy5 amine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using this compound conjugates?

High background fluorescence with this compound conjugates can originate from several sources:

  • Unbound Dye: Residual, unconjugated this compound that was not fully removed after the labeling reaction can bind non-specifically to cellular components or surfaces.[1]

  • Non-Specific Binding of the Conjugate: The Sulfo-Cy5-labeled molecule (e.g., an antibody) may bind to unintended targets within the sample due to hydrophobic, ionic, or other non-specific interactions.[2][3]

  • Sample Autofluorescence: Endogenous fluorescence from the biological sample itself is a common source of background.[4][5][6] Cellular components like mitochondria, lysosomes (containing lipofuscin), and extracellular matrix proteins like collagen and elastin (B1584352) can all contribute.[4][6][7] Aldehyde-based fixatives (e.g., formaldehyde (B43269), glutaraldehyde) can also increase autofluorescence.[5][6]

  • Instrument and Consumable Issues: Background can also be introduced by the imaging system (e.g., camera noise, dirty optics) or consumables like plastic-bottom plates which can be highly fluorescent.

Q2: How does this compound differ from Sulfo-Cy5 NHS ester, and does this affect background fluorescence?

The primary difference lies in their reactive groups. This compound has a primary amine group, making it suitable for conjugation to molecules with available carboxyl groups or for enzymatic labeling.[8][9] Sulfo-Cy5 NHS ester, on the other hand, has an N-hydroxysuccinimide ester group that reacts with primary amines on the target molecule.[10][11]

Both dyes are sulfonated, which increases their water solubility (hydrophilicity) compared to non-sulfonated Cy5.[12][] This hydrophilicity can help reduce non-specific binding driven by hydrophobic interactions.[12] However, non-specific binding can still occur through other mechanisms, and proper blocking and washing are crucial for both types of dyes.

Q3: Can the fixation method contribute to high background with Sulfo-Cy5?

Yes, the fixation method can significantly impact background fluorescence. Aldehyde fixatives like formaldehyde and glutaraldehyde (B144438) are known to increase sample autofluorescence.[5][6] To minimize this:

  • Optimize Fixation: Use the lowest effective concentration of the fixative and the shortest possible incubation time that still preserves the sample's morphology.[5]

  • Consider Alternatives: For some applications, organic solvents like ice-cold methanol (B129727) or acetone (B3395972) can be used for fixation and may result in lower autofluorescence.[5]

  • Quenching: After aldehyde fixation, a quenching step with a reagent like sodium borohydride (B1222165) or glycine (B1666218) can help reduce autofluorescence.[5][14]

Q4: What are the best storage conditions for this compound to prevent degradation that might lead to increased background?

Proper storage is critical to maintain the dye's performance. This compound powder should be stored at -20°C, protected from light and moisture.[9] For stock solutions, it is recommended to dissolve the dye in an anhydrous solvent like DMSO or DMF, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C in the dark.[15]

Troubleshooting Guides

Guide 1: High Background Due to Non-Specific Binding

High background is often caused by the fluorescent conjugate binding to unintended sites.

Troubleshooting Steps:

  • Optimize Antibody/Protein Concentration: Using too high a concentration of the labeled antibody or protein is a common cause of non-specific binding.[16][17] Perform a titration to find the optimal concentration that provides a strong specific signal with minimal background.

  • Effective Blocking: Blocking non-specific binding sites before applying the primary antibody is crucial.[3][18]

  • Thorough Washing: Inadequate washing will leave unbound fluorescent molecules in the sample.[1] Increase the number and duration of wash steps.[19] Adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer can also help.[1]

Quantitative Recommendations for Blocking and Washing:

ParameterRecommendationRationale
Blocking Agent 5-10% Normal Serum (from the secondary antibody host species)Highly effective at blocking non-specific binding of secondary antibodies.[20]
1-5% Bovine Serum Albumin (BSA)A common and generally effective protein-based blocker.
Commercial Blocking BuffersOptimized formulations for low background and high signal-to-noise.[20]
Blocking Time 30-60 minutes at room temperatureSufficient time for the blocking agent to bind to non-specific sites.[2][20]
Wash Buffer PBS or TBS with 0.05-0.1% Tween-20The detergent helps to reduce non-specific interactions.[1]
Washing Steps 3-4 washes of 5-10 minutes eachEnsures thorough removal of unbound antibodies and dye.[16][19]
Guide 2: High Background Due to Sample Autofluorescence

Autofluorescence is the natural fluorescence of the biological sample.

Troubleshooting Steps:

  • Use an Unstained Control: Always image an unstained sample to determine the baseline level of autofluorescence.[2]

  • Choose the Right Fluorophore: Sulfo-Cy5 is a far-red dye, which is advantageous because autofluorescence is typically lower in the far-red region of the spectrum compared to the blue and green regions.[10][21]

  • Chemical Quenching: Treat samples with a quenching agent.

    • Sodium Borohydride (NaBH₄): Effective for reducing aldehyde-induced autofluorescence.[5][14] A typical treatment is 0.1% NaBH₄ in PBS for 10-15 minutes.[2]

    • Sudan Black B: A lipophilic dye that can reduce autofluorescence from lipofuscin.[5][7]

    • Commercial Quenching Reagents: Several commercially available reagents are designed to reduce autofluorescence from various sources.[5]

  • Photobleaching: Before staining, intentionally photobleach the sample by exposing it to high-intensity light.[22]

Experimental Protocols

Protocol 1: General Immunofluorescence Staining Protocol to Minimize Background

This protocol provides a general workflow for immunofluorescence staining with a Sulfo-Cy5 conjugated secondary antibody.

  • Sample Preparation:

    • For adherent cells, grow on sterile glass coverslips.

    • Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Wash again with PBS (3 times for 5 minutes each).

  • Blocking:

    • Incubate the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.[20]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with 1X PBS containing 0.1% Tween-20 for 5 minutes each.[20]

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cy5 conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.[20]

  • Final Washes:

    • Wash the cells three times with 1X PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.[20]

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Image the samples using a fluorescence microscope with the appropriate excitation and emission filters for Sulfo-Cy5 (Excitation max: ~646 nm, Emission max: ~662 nm).[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging SamplePrep Sample Preparation (Cells on Coverslip) Wash1 Wash with PBS SamplePrep->Wash1 Fixation Fixation (e.g., 4% PFA) Wash1->Fixation Wash2 Wash with PBS Fixation->Wash2 Permeabilization Permeabilization (if needed, e.g., Triton X-100) Wash2->Permeabilization Wash3 Wash with PBS Permeabilization->Wash3 Blocking Blocking (e.g., 5% Normal Serum) Wash3->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash4 Wash with PBS-T PrimaryAb->Wash4 SecondaryAb Sulfo-Cy5 Secondary Ab Incubation (in dark) Wash4->SecondaryAb Wash5 Final Washes (PBS-T, in dark) SecondaryAb->Wash5 Mounting Mount with Antifade Medium Wash5->Mounting Imaging Fluorescence Microscopy Mounting->Imaging troubleshooting_workflow Start High Background Observed CheckUnstained Image Unstained Control Start->CheckUnstained Autofluorescence High Autofluorescence CheckUnstained->Autofluorescence Fluorescent NonSpecificBinding Low Autofluorescence (Non-Specific Binding) CheckUnstained->NonSpecificBinding Not Fluorescent Quench Apply Quenching Method (e.g., NaBH4, Sudan Black B) Autofluorescence->Quench OptimizeFixation Optimize Fixation (Time, Concentration) Autofluorescence->OptimizeFixation ChangeFixative Change Fixative (e.g., Methanol) Autofluorescence->ChangeFixative TitrateAb Titrate Antibody/ Probe Concentration NonSpecificBinding->TitrateAb OptimizeBlocking Optimize Blocking (Agent, Time) NonSpecificBinding->OptimizeBlocking ImproveWashing Improve Washing (Duration, # of Washes, Detergent) NonSpecificBinding->ImproveWashing End End Quench->End Re-image OptimizeFixation->End Re-image ChangeFixative->End Re-image TitrateAb->End Re-image OptimizeBlocking->End Re-image ImproveWashing->End Re-image

References

Sulfo-Cy5 Amine Aggregation: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Sulfo-Cy5 amine, particularly concerning its aggregation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a derivative of the cyanine (B1664457) dye Cy5 that contains sulfonate groups to enhance its water solubility.[1][2][] Like many cyanine dyes, Sulfo-Cy5 has a planar aromatic structure that can lead to intermolecular interactions (π-π stacking) in aqueous solutions, resulting in the formation of aggregates.[4] This aggregation is often more pronounced at higher concentrations and in the presence of high salt concentrations.

Q2: What are the different types of this compound aggregates and how do they affect my experiments?

Cyanine dyes like Sulfo-Cy5 can form two primary types of aggregates:

  • H-aggregates (hypsochromic): These aggregates exhibit a blue-shifted absorption spectrum compared to the monomeric dye and are often associated with fluorescence quenching (a significant decrease in fluorescence intensity).[4] The formation of H-aggregates is a common issue and can lead to a loss of signal in fluorescence-based assays.

  • J-aggregates (bathochromic): These aggregates show a red-shifted absorption spectrum and can sometimes exhibit enhanced fluorescence. However, their formation is less common for Sulfo-Cy5 in typical bioconjugation conditions.

The formation of aggregates, particularly H-aggregates, can lead to inaccurate quantification of labeled molecules and reduced sensitivity in fluorescence imaging and other applications.

Q3: How does pH affect the stability and fluorescence of this compound?

The fluorescence intensity of Sulfo-Cy5 is largely independent of pH within a broad range of approximately 3.5 to 8.3. However, the pH of the solution is critical during bioconjugation reactions. For labeling primary amines (e.g., on proteins), a pH of 8.2 to 9.0 is recommended to ensure that the amine groups are deprotonated and reactive. Using a pH outside of this range can lead to inefficient labeling. While the dye itself is stable at lower pH, extreme pH values (e.g., very low pH during peptide cleavage with TFA) may affect the sulfonate groups.

Q4: What are the best practices for storing this compound and its stock solutions?

  • Solid Form: Store the lyophilized powder at -20°C, desiccated, and protected from light.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to two weeks, or -80°C for longer-term storage (up to 6 months).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Low fluorescence signal or complete loss of fluorescence.

Potential Cause Suggested Solution
H-aggregation of the dye - Reduce the concentration of the this compound stock solution. - Add a small amount of organic co-solvent like DMSO or DMF (up to 10% of the final reaction volume) to the labeling reaction. - Use a buffer with lower ionic strength.
Precipitation of the dye-conjugate - Decrease the dye-to-protein labeling ratio. - Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. - Ensure the protein is fully solubilized before adding the dye.
Inefficient Labeling - Verify the pH of the labeling buffer is between 8.2 and 9.0. - Ensure the buffer is free of primary amines (e.g., Tris, glycine). - Use a freshly prepared dye stock solution.

Problem 2: Unexpected shifts in the UV-Vis absorption spectrum.

Observed Spectral Shift Potential Cause Interpretation
Blue-shift (hypsochromic shift) H-aggregationThe dye molecules are stacking in a face-to-face arrangement, leading to fluorescence quenching.
Red-shift (bathochromic shift) J-aggregationThe dye molecules are arranging in a head-to-tail fashion. This is less common for Sulfo-Cy5.

Table 1: Recommended Buffer Conditions for this compound Labeling Reactions

Buffer Component Recommended Concentration Recommended pH Notes
Sodium Bicarbonate 0.1 M8.3 - 9.0A commonly used and effective buffer for amine labeling.
Sodium Phosphate 0.1 M8.3 - 8.5An alternative to bicarbonate buffer. Ensure it is free of primary amines.
Sodium Borate 50 mM8.5Another suitable buffer for amine labeling.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, for 1 mg of this compound (MW: 740.97 g/mol ), add approximately 135 µL of DMSO.

  • Vortex briefly to ensure the dye is completely dissolved.

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

G Workflow for Preparing this compound Stock Solution cluster_0 Preparation cluster_1 Storage A Equilibrate solid dye to room temperature B Add anhydrous DMSO to create 10 mM stock solution A->B C Vortex to dissolve B->C D Aliquot into single-use vials C->D E Store at -20°C or -80°C, protected from light D->E

Workflow for preparing this compound stock solution.

Protocol 2: General Protocol for Labeling Proteins with Sulfo-Cy5 NHS Ester

Note: This protocol is for the N-hydroxysuccinimide (NHS) ester derivative of Sulfo-Cy5, which is reactive towards primary amines.

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be dialyzed against the labeling buffer before use.

  • Prepare the Dye Solution:

    • Prepare a 10 mM stock solution of Sulfo-Cy5 NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Add the Sulfo-Cy5 NHS ester stock solution to the protein solution while gently vortexing. A starting molar ratio of 10:1 (dye:protein) is recommended. This ratio should be optimized for each specific protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the labeled protein.

G Protein Labeling Workflow with Sulfo-Cy5 NHS Ester cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Prepare protein in amine-free buffer (pH 8.5) C Add dye to protein (10:1 molar ratio) A->C B Prepare fresh 10 mM Sulfo-Cy5 NHS ester in DMSO B->C D Incubate for 1-2 hours at room temperature (in dark) C->D E Purify using size-exclusion chromatography D->E F Collect labeled protein fraction E->F

Protein labeling workflow with Sulfo-Cy5 NHS Ester.

Protocol 3: Detecting this compound Aggregation using UV-Vis Spectroscopy

  • Prepare a series of dilutions of this compound in the buffer of interest.

  • Measure the UV-Vis absorption spectrum of each dilution.

  • The monomeric form of Sulfo-Cy5 has a characteristic absorption maximum around 646 nm.

  • The presence of a shoulder or a distinct peak at a shorter wavelength (e.g., ~600 nm) is indicative of H-aggregate formation.

  • A shift of the main absorption peak to a longer wavelength would suggest J-aggregation.

G Troubleshooting Logic for Sulfo-Cy5 Aggregation A Low fluorescence signal? B Check UV-Vis Spectrum A->B C Blue-shifted peak? B->C D H-aggregation is likely C->D Yes E No spectral shift. Check labeling efficiency. C->E No

Troubleshooting logic for Sulfo-Cy5 aggregation.

References

Navigating Sulfo-Cy5 Amine Labeling: A Technical Guide to Optimizing pH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for Sulfo-Cy5 amine labeling, focusing on the critical role of pH in achieving optimal conjugation efficiency. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the success of your labeling experiments.

The Critical Role of pH in this compound Labeling

The efficiency of covalently labeling proteins and other biomolecules with Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester is highly dependent on the reaction pH. The process involves the reaction of the NHS ester with primary amine groups (-NH₂) present on the target molecule, typically the ε-amino group of lysine (B10760008) residues. The pH of the reaction buffer governs a crucial balance between two competing factors: the nucleophilicity of the amine and the stability of the NHS ester.

At a pH below 8, the primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus, unreactive with the NHS ester. Conversely, at a pH above 9.0, the NHS ester becomes increasingly susceptible to hydrolysis, where it reacts with water and is inactivated before it can conjugate to the target amine. This hydrolysis is a significant competing reaction that can dramatically reduce labeling efficiency.[1][2][3][4][5]

Therefore, maintaining an optimal pH range is paramount for maximizing the yield of the desired Sulfo-Cy5 conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with Sulfo-Cy5 NHS ester?

A1: The optimal pH range for Sulfo-Cy5 NHS ester labeling is between 8.2 and 9.0. A commonly recommended pH is 8.3-8.5, which provides a good balance between amine reactivity and NHS ester stability.

Q2: What happens if the pH of my reaction is too low?

A2: If the pH is too low (below ~8.0), the primary amines on your protein will be protonated (-NH₃⁺). This protonated form is not a strong enough nucleophile to efficiently react with the NHS ester, leading to very low or no labeling.

Q3: What happens if the pH of my reaction is too high?

A3: If the pH is too high (above 9.0), the rate of hydrolysis of the Sulfo-Cy5 NHS ester increases significantly. The ester will react with water and become inactivated before it can label your protein, resulting in poor labeling efficiency.

Q4: Which buffers should I use for the labeling reaction?

A4: Amine-free buffers are essential. Good choices include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer adjusted to the optimal pH range of 8.2-9.0. Borate buffers can also be used.

Q5: Are there any buffers I should avoid?

A5: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the Sulfo-Cy5 NHS ester, drastically reducing your labeling efficiency.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Incorrect pH of reaction buffer. Verify the pH of your protein solution and labeling buffer is within the optimal range of 8.2-9.0 using a calibrated pH meter. Adjust if necessary with 1 M sodium bicarbonate.
Presence of amine-containing buffers. Ensure your protein sample is not in a buffer containing Tris, glycine, or other primary amines. If it is, perform a buffer exchange into an appropriate labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) using dialysis or a desalting column.
Hydrolyzed Sulfo-Cy5 NHS ester. Prepare the Sulfo-Cy5 NHS ester stock solution in anhydrous DMSO immediately before use. Avoid repeated freeze-thaw cycles of the dye stock. Ensure the dye has been stored properly, protected from moisture.
Protein Precipitation during Labeling Over-labeling of the protein. Reduce the molar ratio of dye to protein in the reaction. A high degree of labeling can alter the protein's solubility.
Protein instability at alkaline pH. While the labeling reaction is optimal at pH 8.2-9.0, some proteins may be unstable at this pH. If you suspect this, you can try performing the reaction at a slightly lower pH (e.g., pH 8.0) for a longer duration, although this may reduce efficiency.
Inconsistent Labeling Results Fluctuations in reaction pH. Ensure your labeling buffer has sufficient buffering capacity to maintain a stable pH throughout the reaction. When adding the dye (often dissolved in DMSO), do so with gentle mixing to avoid localized pH changes.

Quantitative Data: Impact of pH on NHS Ester Stability

The stability of the Sulfo-Cy5 NHS ester is a critical factor in labeling efficiency. The following table summarizes the half-life of NHS esters at various pH values, illustrating the increased rate of hydrolysis at higher pH.

pH Half-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes
>9.0< 10 minutes

This data highlights the rapid degradation of the reactive ester as the pH becomes more alkaline, underscoring the importance of a well-controlled pH environment for the labeling reaction.

Experimental Protocols

Protocol: Labeling a Protein with Sulfo-Cy5 NHS Ester

1. Preparation of Protein Sample: a. Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) to a final concentration of 2-10 mg/mL. b. If the protein is in an incompatible buffer (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis against the labeling buffer. c. Measure the pH of the protein solution and adjust to 8.5 ± 0.5 with 1 M sodium bicarbonate if necessary.

2. Preparation of Sulfo-Cy5 NHS Ester Stock Solution: a. Allow the vial of Sulfo-Cy5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. b. Add anhydrous DMSO to the vial to create a 10 mM stock solution. c. Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh and used immediately.

3. Labeling Reaction: a. Add the calculated amount of Sulfo-Cy5 NHS ester stock solution to the protein solution. The optimal molar ratio of dye to protein may need to be determined empirically but a starting point of a 10 to 20-fold molar excess of dye is common. b. Mix the reaction gently and incubate for 1 hour at room temperature, protected from light.

4. Purification of the Labeled Protein: a. After the incubation, remove the unreacted dye and byproducts. This is typically achieved using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). b. Collect the fractions containing the labeled protein, which will be visibly colored.

5. Determination of Degree of Labeling (DOL) (Optional but Recommended): a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 650 nm (for Sulfo-Cy5). b. Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein.

Visualizing the Process

Sulfo_Cy5_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Adjust_pH Adjust pH to 8.2-9.0 Protein->Adjust_pH Mix Mix Protein and Dye Adjust_pH->Mix Dye_Stock Prepare Fresh Sulfo-Cy5 Stock in DMSO Dye_Stock->Mix Incubate Incubate 1 hr at Room Temp (Protect from Light) Mix->Incubate Purify Purify via Desalting Column Incubate->Purify Analyze Analyze (DOL, etc.) Purify->Analyze Final_Product Labeled Protein Conjugate Analyze->Final_Product

Caption: Experimental workflow for labeling a protein with Sulfo-Cy5 NHS ester.

pH_Effect_on_Labeling cluster_low_pH Low pH (< 8.0) cluster_optimal_pH Optimal pH (8.2 - 9.0) cluster_high_pH High pH (> 9.0) Protonated_Amine Amine is Protonated (R-NH₃⁺) No_Reaction No Reaction Protonated_Amine->No_Reaction Not Nucleophilic Deprotonated_Amine Amine is Deprotonated (R-NH₂) Successful_Labeling Successful Labeling (Stable Amide Bond) Deprotonated_Amine->Successful_Labeling NHS_Ester Sulfo-Cy5 NHS Ester NHS_Ester->Successful_Labeling Hydrolysis NHS Ester Hydrolysis Low_Efficiency Low Efficiency Hydrolysis->Low_Efficiency Dye Inactivation

Caption: The impact of pH on the this compound labeling reaction.

References

Validation & Comparative

Sulfo-Cy5 Amine vs. Alexa Fluor 647: A Comparative Guide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent dye for protein labeling is a critical decision that directly impacts the quality and reliability of experimental data. Among the far-red fluorescent dyes, Sulfo-Cy5 and Alexa Fluor 647 are two of the most prominent options. This guide provides an objective, data-driven comparison of Sulfo-Cy5 amine and Alexa Fluor 647 NHS ester for protein labeling, complete with experimental protocols and performance data to inform your selection.

Executive Summary

While both Sulfo-Cy5 and Alexa Fluor 647 are spectrally similar, making them compatible with the same instrumentation, their performance characteristics and labeling chemistries differ significantly. Alexa Fluor 647 NHS ester is generally the superior choice for most protein labeling applications due to its higher brightness, greater photostability, and a more straightforward and efficient one-step labeling protocol.[1][2] this compound, on the other hand, requires a more complex, multi-step conjugation process that can be less efficient and potentially more disruptive to the protein's structure and function.

Performance Characteristics: A Quantitative Comparison

Alexa Fluor 647 consistently outperforms Sulfo-Cy5 in key performance metrics for protein labeling.[1][3] A major drawback of Cy5 dyes is their tendency to self-quench and form non-fluorescent aggregates when conjugated to proteins, especially at higher degrees of labeling (DOL).[1][3] This can lead to a decrease in the overall fluorescence of the conjugate. In contrast, Alexa Fluor 647 conjugates exhibit significantly less of this self-quenching effect, resulting in brighter and more reliable signals.[1][3]

Table 1: Spectral and Photophysical Properties

PropertySulfo-Cy5Alexa Fluor 647
Excitation Maximum (nm)~646~650
Emission Maximum (nm)~662~668
Extinction Coefficient (cm⁻¹M⁻¹)~271,000~270,000
Fluorescence Quantum Yield~0.28~0.33
PhotostabilityLess photostableMore photostable
BrightnessGenerally lower, especially at high DOLSignificantly brighter
Self-QuenchingProne to self-quenching and aggregationMinimal self-quenching
pH SensitivityMore sensitive to environmental changesLess sensitive to pH changes

Experimental Data Summary

Studies have quantitatively demonstrated the superior fluorescence of Alexa Fluor 647 conjugates over a range of DOLs. When conjugated to proteins, Alexa Fluor 647 consistently yields brighter signals compared to Cy5.[1][3] Furthermore, the photostability of Alexa Fluor 647 is a distinct advantage, retaining a significantly higher percentage of its initial fluorescence after prolonged exposure to excitation light compared to Cy5.[4] For instance, in one study, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55% under the same conditions.[4]

Protein Labeling Chemistry: A Tale of Two Workflows

The most significant difference between this compound and Alexa Fluor 647 for protein labeling lies in their reactive chemistries. Alexa Fluor 647 is typically supplied as an N-hydroxysuccinimidyl (NHS) ester, which is an amine-reactive functional group. This allows for a simple and efficient one-step labeling of primary amines (lysine residues and the N-terminus) on proteins.

This compound, as its name suggests, has a primary amine group. This group is not directly reactive with amines on a protein. Therefore, a multi-step process is required to conjugate it to a protein. A common method involves the activation of carboxyl groups (on aspartic and glutamic acid residues) on the protein using carbodiimide (B86325) chemistry (EDC and NHS), followed by the reaction with the amine-functionalized dye.

G cluster_0 Alexa Fluor 647 NHS Ester Labeling (One-Step) Protein (Amine) Protein (Amine) Labeled Protein Labeled Protein Protein (Amine)->Labeled Protein + AF647-NHS (pH 8.3-8.5) AF647-NHS AF647-NHS

One-step labeling with Alexa Fluor 647 NHS ester.

G cluster_1 This compound Labeling (Two-Step) Protein (Carboxyl) Protein (Carboxyl) Activated Protein Activated Protein Protein (Carboxyl)->Activated Protein + EDC/NHS Labeled Protein_Cy5 Labeled Protein_Cy5 Activated Protein->Labeled Protein_Cy5 + this compound Sulfo-Cy5-Amine Sulfo-Cy5-Amine

Two-step labeling with this compound.

This two-step process for this compound is inherently more complex, time-consuming, and can lead to lower labeling yields compared to the direct NHS ester labeling with Alexa Fluor 647. Furthermore, the reagents used for carboxyl activation (EDC) can sometimes lead to protein cross-linking as a side reaction.

Experimental Protocols

Protocol 1: Protein Labeling with Alexa Fluor 647 NHS Ester (One-Step)

This protocol describes a general procedure for labeling proteins with Alexa Fluor 647 NHS ester.

1. Protein Preparation:

  • Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[1] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the dye and must be avoided.[1]

  • Ensure the protein concentration is between 2-10 mg/mL for optimal labeling.[1]

  • If necessary, dialyze the protein against the labeling buffer to remove any interfering substances.[1]

2. Dye Preparation:

  • Immediately before use, dissolve the Alexa Fluor 647 NHS ester in anhydrous dimethylsulfoxide (DMSO) to create a stock solution of 10 mg/mL.[1]

  • Vortex the solution thoroughly to ensure the dye is completely dissolved.[1]

3. Labeling Reaction:

  • Slowly add the calculated amount of the Alexa Fluor 647 NHS ester stock solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to protein.[1]

  • Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation.[1]

4. Purification:

  • Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.[5]

  • Equilibrate the column with a suitable buffer, such as phosphate-buffered saline (PBS).[1]

Protocol 2: Protein Labeling with this compound (Two-Step)

This protocol describes a general procedure for labeling proteins with this compound using EDC/NHS chemistry.

1. Protein Preparation:

  • Dissolve the protein in an amine-free and carboxyl-free buffer, such as 0.1 M MES buffer, pH 6.0.

  • Ensure the protein concentration is between 2-10 mg/mL.

2. Carboxyl Group Activation:

  • Add a 10-fold molar excess of N-hydroxysuccinimide (NHS) to the protein solution.

  • Add a 10-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the protein solution.

  • Incubate for 15-30 minutes at room temperature.

3. Dye Preparation:

  • Dissolve this compound in an appropriate solvent (e.g., water or DMSO) to a concentration of 10 mg/mL.

4. Labeling Reaction:

  • Add a 10- to 20-fold molar excess of the this compound solution to the activated protein solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

5. Quenching (Optional):

  • The reaction can be stopped by adding a final concentration of 50-100 mM Tris or hydroxylamine. Incubate for an additional 15-30 minutes.

6. Purification:

  • Separate the protein conjugate from unreacted dye and byproducts using a desalting column, size exclusion chromatography, or dialysis.

Conclusion and Recommendations

For the majority of protein labeling applications, Alexa Fluor 647 NHS ester is the recommended choice over this compound . Its superior brightness, enhanced photostability, and straightforward one-step labeling protocol contribute to more robust and reproducible experimental outcomes.[1][2] The advantages of Alexa Fluor 647 are particularly pronounced in demanding applications such as single-molecule studies and quantitative imaging.[1]

While Sulfo-Cy5 is a more cost-effective option, the complexity and potential for lower efficiency of the two-step labeling process required for this compound may offset the initial cost savings. The two-step method may be considered in specific scenarios where labeling of carboxyl groups is desired to avoid modification of lysine (B10760008) residues that may be critical for protein function. However, for general-purpose protein labeling, the performance and ease-of-use of Alexa Fluor 647 NHS ester make it the superior reagent for achieving high-quality, reproducible results.

References

Comparative Guide: Sulfo-Cy5 Amine vs. Cy5 NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison between two cyanine (B1664457) dye derivatives, Sulfo-Cy5 amine and Cy5 NHS ester, for bioconjugation applications. The objective is to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent and methodology for labeling biomolecules such as proteins, antibodies, and peptides. This comparison focuses on their distinct reaction chemistries, performance characteristics, and provides detailed experimental protocols.

Introduction to Amine and Carboxyl-Reactive Labeling

Bioconjugation is the process of covalently linking molecules, and fluorescent labeling is a cornerstone technique for tracking and visualizing biomolecules. Cyanine 5 (Cy5) is a bright, far-red fluorescent dye widely used due to its high extinction coefficient and emission in a spectral range where biological autofluorescence is minimal[1][2]. The choice of Cy5 derivative is dictated by the available functional groups on the target biomolecule.

  • Cy5 NHS Ester is an amine-reactive dye. Its N-hydroxysuccinimidyl (NHS) ester group reacts efficiently with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds[3][4].

  • This compound is a carboxyl-reactive dye. Its primary amine group can be conjugated to carboxylic acid groups (-COOH), found on aspartic acid, glutamic acid residues, and the C-terminus of proteins[5][6]. This reaction typically requires activation of the carboxyl group using a carbodiimide (B86325) like EDC. The "Sulfo" prefix indicates the presence of sulfonate groups, which confer high water solubility to the dye[7].

Chemical Properties and Reaction Mechanisms

The fundamental difference between these two dyes lies in their reactive moieties and, consequently, their target functional groups.

  • Cy5 NHS Ester: This dye facilitates a direct, one-step labeling process in slightly alkaline conditions (pH 7.2-9.0)[4]. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group to form a stable amide linkage[8].

  • This compound: This dye is used in a two-step process for labeling carboxyl groups. First, a carbodiimide (e.g., EDC) activates the carboxyl group on the biomolecule to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be stabilized by adding N-hydroxysuccinimide (NHS) to create a more stable amine-reactive NHS ester in situ. The this compound then reacts with this activated ester to form a stable amide bond[8][9]. The sulfonate groups on the dye ensure it remains soluble in aqueous buffers throughout the reaction, which is advantageous for proteins that may be sensitive to organic solvents.

Comparative Data

Table 1: Key Characteristics and Reaction Conditions
FeatureCy5 NHS EsterThis compound
Target Functional Group Primary Amines (-NH₂)[3]Carboxylic Acids (-COOH)[6]
Reactive Moiety N-Hydroxysuccinimide Ester[3]Primary Amine[5]
Product Linkage Amide BondAmide Bond
Required Activators NoneCarbodiimide (e.g., EDC), typically with NHS/Sulfo-NHS[8]
Optimal Reaction pH 8.3 - 8.5[10][11]Activation: pH 4.7-6.0; Conjugation: pH 7.2-7.5[9]
Solubility Low water solubility; requires co-solvents (DMSO, DMF)[2][12]High water solubility[5][13]
Key Advantage Simple, one-step reaction protocol.Labels different sites than NHS esters; ideal for water-based reactions.
Key Disadvantage Requires organic solvents which can affect sensitive proteins.More complex, multi-step reaction protocol.
Table 2: Spectroscopic Properties

The core Cy5 fluorophore is responsible for the spectral properties, which are nearly identical for both derivatives.

PropertyThis compoundCy5 NHS Ester
Excitation Maximum (λex) ~646 nm[5][14]~648-650 nm[2][15]
Emission Maximum (λem) ~662 nm[5][14]~670-671 nm[2][15]
Extinction Coefficient (ε) ~271,000 M⁻¹cm⁻¹[5][14]~250,000 M⁻¹cm⁻¹[15]
Quantum Yield (Φ) ~0.28[5][14]Not consistently reported, but similar to parent dye

Visualization of Bioconjugation Workflows

The following diagrams illustrate the chemical pathways and logical decisions involved in using these dyes.

Cy5_NHS_Ester_Workflow cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_products Products Biomolecule Biomolecule (Protein, Peptide) with Primary Amine (-NH₂) Reaction Mix & Incubate pH 8.3-8.5 Room Temp, 1 hr Biomolecule->Reaction Dye Cy5 NHS Ester Dye->Reaction Conjugate Labeled Biomolecule (Stable Amide Bond) Reaction->Conjugate Covalent Bond Formation Byproduct NHS Byproduct Reaction->Byproduct

Caption: Workflow for labeling primary amines with Cy5 NHS ester.

Sulfo_Cy5_Amine_Workflow cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Amine Coupling Biomolecule Biomolecule with Carboxyl Group (-COOH) Activation_Reaction Mix & Incubate pH 4.7-6.0 Biomolecule->Activation_Reaction Activators EDC + Sulfo-NHS Activators->Activation_Reaction Activated_Biomolecule Activated Biomolecule (Sulfo-NHS Ester) Activation_Reaction->Activated_Biomolecule Formation of reactive ester Coupling_Reaction Mix & Incubate pH 7.2-7.5 Activated_Biomolecule->Coupling_Reaction Dye This compound Dye->Coupling_Reaction Final_Conjugate Labeled Biomolecule (Stable Amide Bond) Coupling_Reaction->Final_Conjugate

Caption: Two-step workflow for labeling carboxyl groups with this compound.

Decision_Flowchart Start Start: Choose a Labeling Strategy Question1 What functional group is accessible on your biomolecule? Start->Question1 Amine_Path Use Amine-Reactive Dye (Cy5 NHS Ester) Question1->Amine_Path  Primary Amines (-NH₂) Carboxyl_Path Use Carboxyl-Reactive Dye (this compound + EDC) Question1->Carboxyl_Path Carboxylic Acids (-COOH)   Question2 Is your biomolecule sensitive to organic solvents (DMSO/DMF)? Question2:s->Amine_Path:s No Sulfo_NHS_Path Consider Sulfo-Cy5 NHS Ester (water-soluble alternative) Question2->Sulfo_NHS_Path Yes Amine_Path->Question2

Caption: Logical flowchart for selecting a Cy5 bioconjugation reagent.

Experimental Protocols

Protocol 1: Labeling a Protein with Cy5 NHS Ester

This protocol is a general guideline for labeling proteins with primary amines.

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)[10]

  • Cy5 NHS Ester

  • Anhydrous DMSO or DMF[10]

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5[16]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification Column (e.g., Sephadex G-25 spin desalting column)[17]

Procedure:

  • Prepare Protein: Ensure the protein is in an amine-free buffer. If buffers like Tris or glycine (B1666218) are present, dialyze the protein against PBS. The recommended protein concentration is 2-10 mg/mL[10].

  • Prepare Dye Stock: Immediately before use, dissolve Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL[10][16].

  • Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to ~8.3-8.5[10][16].

  • Calculate Molar Ratio: Determine the volume of dye stock needed. A starting molar excess of 10:1 to 20:1 (dye:protein) is common[16][17].

  • Conjugation: Add the calculated volume of Cy5 NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light[10].

  • Quenching (Optional): Add quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS ester. Incubate for 15-30 minutes.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with PBS[17]. Collect the colored fractions corresponding to the labeled protein.

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Cy5)[16]. An optimal DOL for antibodies is typically between 2 and 7[16].

Protocol 2: Labeling a Protein with this compound

This protocol outlines the two-step carbodiimide-mediated labeling of protein carboxyl groups.

Materials:

  • Protein solution (2-10 mg/mL in amine- and carboxyl-free buffer, e.g., MES)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0[9]

  • Coupling Buffer: PBS, pH 7.2-7.5[9]

  • Purification Column (e.g., Sephadex G-25 spin desalting column)

Procedure:

  • Prepare Reagents:

    • Ensure the protein is in an appropriate buffer (e.g., MES).

    • Prepare 10 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer. These must be made fresh.

    • Dissolve this compound in water or PBS.

  • Activation of Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the protein solution. A 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the protein is a common starting point.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups and form a semi-stable Sulfo-NHS ester[9].

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and activation byproducts, quickly pass the activated protein through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This improves the efficiency of the next step.

  • Conjugation:

    • Immediately add this compound to the activated protein solution. Use a molar excess of dye over protein (e.g., 20:1 to 50:1).

    • If a buffer exchange was not performed, the pH must be raised to 7.2-7.5 by adding concentrated PBS[9].

  • Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification: Purify the conjugate using a desalting column to remove unreacted dye and reagents.

  • Characterization: Determine the DOL as described in the previous protocol.

Conclusion

The choice between Cy5 NHS ester and this compound depends primarily on the bioconjugation strategy and the nature of the target molecule.

  • Choose Cy5 NHS Ester for a straightforward, single-step labeling of available primary amines, especially when the target protein is robust and not sensitive to the small amounts of organic co-solvents required.

  • Choose this compound when targeting carboxyl groups is desired, or when working with sensitive proteins that require a fully aqueous reaction environment. While the protocol is more complex, it offers an alternative labeling site and avoids the use of organic solvents.

For applications requiring a water-soluble amine-reactive dye, Sulfo-Cy5 NHS ester presents an excellent alternative, combining the high water solubility of sulfonated dyes with the simple, one-step reaction chemistry of NHS esters[1]. Researchers should consider all three options to best suit their experimental needs.

References

A Comparative Guide to the Validation of Sulfo-Cy5 Amine Labeling by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of proteomics and drug development, the accurate labeling and subsequent identification of proteins and peptides are paramount. Sulfo-Cy5, a water-soluble cyanine (B1664457) dye, is a popular choice for labeling biomolecules at primary amines due to its bright fluorescence in the far-red spectrum, which minimizes background autofluorescence from biological samples.[1] This guide provides a comprehensive comparison of Sulfo-Cy5 amine labeling validation by mass spectrometry against other common amine-reactive labeling reagents, supported by experimental data and detailed protocols.

Comparison of Amine-Reactive Labeling Reagents

The selection of a labeling reagent can significantly impact the outcome of mass spectrometry analysis. While Sulfo-Cy5 is primarily used for fluorescence detection, its validation by mass spectrometry is crucial to ensure labeling specificity and efficiency. This section compares Sulfo-Cy5 with other widely used amine-reactive labeling reagents in the context of mass spectrometry-based validation. The alternatives discussed include other fluorescent dyes like Alexa Fluor dyes and non-fluorescent isobaric tags such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), which are specifically designed for quantitative proteomics.

FeatureSulfo-Cy5 NHS EsterAlexa Fluor NHS EstersTMT (Tandem Mass Tags)iTRAQ (isobaric Tags for Relative and Absolute Quantitation)
Primary Application Fluorescence Imaging & DetectionFluorescence Imaging & DetectionQuantitative Proteomics by MSQuantitative Proteomics by MS
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Functional Group Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)
Reported Labeling Efficiency Dependent on reaction conditions; requires optimization.Generally high; dependent on reaction conditions.Consistently high, often reported as >99%.[2][3]High, with optimized protocols.
Potential Side Reactions Can react with hydroxyl groups (Ser, Thr, Tyr) and thiol groups (Cys) under certain conditions.Similar to other NHS esters, potential for side reactions with nucleophilic amino acid side chains.Minimal side reactions reported under optimal conditions.Minimal side reactions reported under optimal conditions.
Impact on MS Analysis Can alter peptide ionization efficiency and fragmentation patterns.Similar to Sulfo-Cy5, the hydrophobicity of the dye can influence chromatographic retention and MS behavior.Designed for MS; reporter ions are used for quantification in MS/MS.Designed for MS; reporter ions are used for quantification in MS/MS.
Multiplexing Capability Not designed for multiplexed quantification by MS.Not designed for multiplexed quantification by MS.Up to 18-plex with TMTpro reagents.4-plex or 8-plex.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of protein and peptide labeling. The following sections provide protocols for this compound labeling and its subsequent validation by mass spectrometry.

This compound Labeling Protocol

This protocol is a general guideline for the labeling of proteins or peptides with Sulfo-Cy5 NHS ester. Optimal conditions may vary depending on the specific biomolecule.

Materials:

  • Protein/peptide sample in an amine-free buffer (e.g., PBS or bicarbonate buffer) at a concentration of 2-10 mg/mL.[4]

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[5]

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein/Peptide Solution: Ensure the biomolecule is in an amine-free buffer at the optimal pH of 8.3-8.5 for the labeling reaction. Buffers containing primary amines like Tris will compete with the labeling reaction.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: Add the dye stock solution to the protein/peptide solution. The molar ratio of dye to protein may need to be optimized, with a starting point often being a 10:1 molar excess of the dye. Incubate the reaction for 1 hour at room temperature with continuous stirring.

  • Quench Reaction: Stop the labeling reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purify Conjugate: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Mass Spectrometry Validation Protocol

This protocol outlines the steps for validating the Sulfo-Cy5 labeling using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Protein Digestion (for protein samples):

  • The labeled protein is denatured, reduced, and alkylated.

  • Digestion is typically performed using trypsin, which cleaves C-terminal to lysine (B10760008) and arginine residues.

2. LC-MS/MS Analysis:

  • Chromatography: The labeled peptide mixture is separated using a reverse-phase liquid chromatography system. A gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is used to elute the peptides from the column.

  • Mass Spectrometry: The eluted peptides are ionized using electrospray ionization (ESI) and analyzed by a high-resolution mass spectrometer.

    • MS1 Scan: A full scan is performed to determine the mass-to-charge ratio (m/z) of the intact labeled peptides.

    • MS/MS Scan: Precursor ions of interest are selected and fragmented (e.g., by collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD) to generate fragment ions.

3. Data Analysis:

  • The acquired MS/MS spectra are searched against a protein database to identify the peptide sequences.

  • The mass of the Sulfo-Cy5 label is specified as a variable modification on the N-terminus and lysine residues.

  • Labeling Efficiency: Can be estimated by comparing the peak intensities of the labeled versus unlabeled versions of the same peptide in the MS1 scan.

  • Specificity and Side Reactions: The data is analyzed for the presence of the Sulfo-Cy5 modification on amino acids other than primary amines (e.g., serine, threonine, tyrosine) to assess the extent of side reactions.

Visualizing the Workflow and Logic

To better illustrate the processes involved in validating this compound labeling, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_labeling Labeling cluster_validation Mass Spectrometry Validation Protein/Peptide Protein/Peptide Reaction Reaction Protein/Peptide->Reaction Sulfo-Cy5 NHS Ester Sulfo-Cy5 NHS Ester Sulfo-Cy5 NHS Ester->Reaction Quenching Quenching Reaction->Quenching Purification Purification Quenching->Purification Labeled Conjugate Labeled Conjugate Purification->Labeled Conjugate Digestion Digestion Labeled Conjugate->Digestion LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Validation Metrics Validation Metrics Data Analysis->Validation Metrics

Figure 1. Experimental workflow for this compound labeling and mass spectrometry validation.

signaling_pathway Start Start Labeled Peptide Analysis Labeled Peptide Analysis Start->Labeled Peptide Analysis MS1 Spectrum MS1 Spectrum Labeled Peptide Analysis->MS1 Spectrum MS/MS Spectrum MS/MS Spectrum Labeled Peptide Analysis->MS/MS Spectrum Labeled vs Unlabeled Ratio Labeled vs Unlabeled Ratio MS1 Spectrum->Labeled vs Unlabeled Ratio Database Search Database Search MS/MS Spectrum->Database Search Side Reaction Check Side Reaction Check Database Search->Side Reaction Check Efficiency Efficiency Labeled vs Unlabeled Ratio->Efficiency Specificity Specificity Side Reaction Check->Specificity

Figure 2. Logical flow of data analysis for validation of Sulfo-Cy5 labeling by mass spectrometry.

References

Sulfo-Cy5 Amine vs. Non-Sulfonated Cy5 Amine: A Comparative Guide for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a near-infrared (NIR) fluorescent dye is a critical decision in the design of in vivo imaging experiments. The physicochemical properties of the dye can significantly influence its biodistribution, pharmacokinetics, and signal-to-background ratio. This guide provides a detailed comparison of two commonly used amine-reactive cyanine (B1664457) dyes: Sulfo-Cy5 amine and its non-sulfonated counterpart, Cy5 amine, to assist researchers in making an informed choice for their in vivo applications.

The primary distinction between these two dyes lies in the presence of sulfo groups on the Sulfo-Cy5 molecule. These negatively charged groups render the dye highly water-soluble, a property that profoundly impacts its in vivo behavior compared to the more hydrophobic, non-sulfonated Cy5.

Key Performance Differences: A Tabular Summary

The following table summarizes the key quantitative and qualitative differences between this compound and non-sulfonated Cy5 amine for in vivo imaging applications.

FeatureThis compoundNon-Sulfonated Cy5 AmineRationale & In Vivo Implication
Solubility High aqueous solubilityLow aqueous solubility; requires organic co-solvents (e.g., DMSO, DMF)Sulfonate groups increase hydrophilicity, preventing aggregation in aqueous buffers and blood. This reduces the risk of embolism and non-specific sequestration in vivo.
In Vivo Aggregation Low tendency to aggregateHigh tendency to aggregateHydrophobic interactions cause non-sulfonated Cy5 to form aggregates in the bloodstream, leading to rapid uptake by the reticuloendothelial system (RES).
Pharmacokinetics & Clearance Rapid renal clearanceSlower hepatobiliary clearanceThe high water solubility of Sulfo-Cy5 facilitates efficient filtration by the kidneys and excretion via urine. In contrast, the hydrophobic nature of non-sulfonated Cy5 leads to its uptake by the liver and spleen and slower clearance through the biliary route.
Blood Half-Life ShorterLonger (often due to protein binding and aggregation)Sulfo-Cy5 is cleared more rapidly from circulation. The longer half-life of non-sulfonated Cy5 is often associated with non-specific binding to plasma proteins and RES uptake, not necessarily target engagement.
Non-Specific Binding LowerHigherThe hydrophilicity of Sulfo-Cy5 minimizes non-specific interactions with proteins and tissues, resulting in a lower background signal. Non-sulfonated Cy5's hydrophobicity promotes binding to serum albumin and other biological macromolecules.
Signal-to-Background Ratio (SBR) Generally HigherGenerally LowerDue to lower non-specific binding and faster clearance of unbound dye, Sulfo-Cy5 typically yields a higher SBR, enabling clearer visualization of the target.
Reticuloendothelial System (RES) Uptake MinimalHighNon-sulfonated Cy5 aggregates are readily recognized and cleared by macrophages in the liver and spleen, leading to high background signals in these organs.

Experimental Workflow: Conjugation and In Vivo Imaging

The general workflow for utilizing amine-reactive dyes like Sulfo-Cy5 and Cy5 involves conjugation to a targeting ligand (e.g., antibody, peptide) followed by systemic administration and imaging.

G cluster_0 Step 1: Antibody Conjugation cluster_1 Step 2: In Vivo Imaging A Targeting Ligand (e.g., Antibody) C Conjugation Reaction (Amine-NHS Ester) A->C B Amine-Reactive Dye (Sulfo-Cy5 or Cy5) B->C D Purification (e.g., Size Exclusion Chromatography) C->D E Purified Dye-Ligand Conjugate D->E F Systemic Administration (e.g., IV Injection) E->F Administer to Animal Model G In Vivo Imaging (NIR Fluorescence) F->G H Data Analysis (Signal Quantification) G->H

Caption: General workflow for antibody-dye conjugation and in vivo imaging.

Comparative Biodistribution and Clearance Pathway

The structural difference between the dyes dictates their route of elimination from the body, which is a critical factor for achieving high-contrast in vivo images.

G cluster_0 Systemic Circulation cluster_1 Clearance Pathways A Sulfo-Cy5 Conjugate C Kidneys A->C Hydrophilic Nature B Non-Sulfonated Cy5 Conjugate E Liver & Spleen (RES Uptake) B->E Hydrophobic & Aggregation D Urine (Rapid Excretion) C->D F Bile (Slow Excretion) E->F

Caption: Dominant in vivo clearance pathways for Sulfo-Cy5 vs. non-sulfonated Cy5.

Experimental Protocol: Comparative In Vivo Imaging

This section outlines a representative protocol for comparing the in vivo performance of Sulfo-Cy5 and Cy5 conjugated to a tumor-targeting antibody.

1. Antibody Conjugation:

  • Antibody Preparation: Prepare the targeting antibody (e.g., Trastuzumab) in a phosphate-buffered saline (PBS) solution, pH 8.0-8.5, at a concentration of 2-5 mg/mL.

  • Dye Preparation: Dissolve amine-reactive Sulfo-Cy5 NHS ester and Cy5 NHS ester. Sulfo-Cy5 can be dissolved directly in water or PBS. Cy5 requires a small amount of anhydrous DMSO to be dissolved first, before being added to the antibody solution (final DMSO concentration should be <10%).

  • Molar Ratio: Add the dissolved dye to the antibody solution at a 10:1 molar excess (dye:antibody).

  • Reaction: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with sterile PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

2. Animal Model:

  • Use female athymic nude mice, 6-8 weeks old.

  • Implant tumor cells (e.g., BT-474 human breast carcinoma) subcutaneously on the right flank.

  • Allow tumors to grow to a volume of approximately 100-200 mm³.

3. In Vivo Imaging and Biodistribution:

  • Groups: Divide mice into two groups (n=5 per group): Group 1 receives the Sulfo-Cy5 conjugate, and Group 2 receives the Cy5 conjugate.

  • Administration: Administer 10 nmol of the dye-antibody conjugate per mouse via intravenous (tail vein) injection.

  • Imaging: Anesthetize mice and perform whole-body NIR fluorescence imaging at multiple time points (e.g., 1, 4, 24, 48, and 72 hours post-injection) using an in vivo imaging system (e.g., IVIS Spectrum).

  • Image Analysis: Draw regions of interest (ROIs) over the tumor, liver, kidneys, and a contralateral non-tumor area. Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) for each ROI. Calculate the tumor-to-background ratio (TBR) by dividing the tumor signal by the contralateral signal.

4. Ex Vivo Analysis:

  • At the final time point (e.g., 72 hours), euthanize the mice.

  • Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Image the excised organs ex vivo to confirm and quantify the biodistribution of the fluorescent signal.

Conclusion and Recommendation

For the majority of in vivo imaging applications, This compound is the superior choice over its non-sulfonated counterpart. Its high aqueous solubility prevents aggregation, minimizes non-specific binding, and reduces uptake by the reticuloendothelial system. This results in a lower background signal, faster clearance of unbound conjugate, and consequently, a significantly higher signal-to-background ratio. The rapid renal clearance of Sulfo-Cy5 is particularly advantageous for achieving high-contrast images of the target tissue within a shorter time frame.

Non-sulfonated Cy5 amine should be used with caution for in vivo studies. Its propensity to aggregate and bind non-specifically to proteins can lead to high background signals, particularly in the liver and spleen, potentially confounding data interpretation and yielding lower-quality images. Its use may be considered only in specific contexts where its hydrophobic interactions are desired or can be effectively mitigated.

A Researcher's Guide to Assessing the Purity of Sulfo-Cy5 Amine-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cellular biology, fluorescently labeled peptides are indispensable tools for tracking molecular interactions. The purity of these labeled peptides is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methods to assess the purity of peptides labeled with Sulfo-Cy5, a popular red fluorophore, and compares its performance with common alternatives like Alexa Fluor 647 and DyLight 650.

Introduction to Amine Labeling of Peptides

Peptide labeling most commonly targets primary amines, found at the N-terminus of the peptide and on the side chain of lysine (B10760008) residues. N-hydroxysuccinimide (NHS) esters of fluorescent dyes are widely used for this purpose, as they react with primary amines in a pH-dependent manner to form stable amide bonds.[1][2] Sulfo-Cy5 NHS ester is a water-soluble variant of the Cy5 dye, making it suitable for labeling peptides in aqueous solutions.[1]

Assessing Purity: A Multi-faceted Approach

The purity of a fluorescently labeled peptide is not a single metric but a combination of factors, including the efficiency of the labeling reaction, the removal of unreacted dye, and the presence of any side products from the synthesis and labeling process. A thorough assessment typically involves a combination of chromatographic and mass spectrometric techniques.

Key Purity Parameters:
  • Labeling Efficiency: The percentage of the peptide that has been successfully conjugated with the fluorescent dye.

  • Presence of Free Dye: Unreacted fluorescent dye that has not been removed during purification.

  • Peptide-Related Impurities: Truncated or modified peptide sequences from the initial synthesis.[3]

  • Labeling-Related Impurities: Side products from the labeling reaction, such as hydrolyzed dye or multiple-labeled peptides.

Comparative Analysis of Fluorescent Dyes

While Sulfo-Cy5 is a widely used dye, several alternatives are available, each with its own set of properties that can influence the purity and performance of the final labeled peptide. Here, we compare Sulfo-Cy5 with two other popular red fluorescent dyes: Alexa Fluor 647 and DyLight 650.

FeatureSulfo-Cy5Alexa Fluor 647DyLight 650
Excitation Max (nm) ~646~650~652
Emission Max (nm) ~662~668~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~239,000~250,000
Photostability GoodExcellentVery Good
pH Sensitivity LowVery LowLow
Tendency for Aggregation ModerateLowLow

Table 1: Comparison of Key Properties of Sulfo-Cy5, Alexa Fluor 647, and DyLight 650.

Alexa Fluor 647 is known for its exceptional photostability and brightness, and it shows less tendency to form non-fluorescent aggregates on proteins compared to Cy5, which can lead to more consistent and brighter signals.[4] DyLight 650 also offers high brightness and good photostability.

Experimental Protocols

Amine Labeling of Peptides with Sulfo-Cy5 NHS Ester

This protocol describes a general method for labeling a peptide with an amine-reactive fluorescent dye.

Materials:

  • Peptide with at least one primary amine group

  • Sulfo-Cy5 NHS ester (or alternative amine-reactive dye)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Peptide Preparation: Dissolve the peptide in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Dye Solution Preparation: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in DMF or DMSO to a concentration of 1 mg/mL.

  • Labeling Reaction: Add the dye solution to the peptide solution with a 1.5 to 5-fold molar excess of the dye. Incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled peptide from unreacted dye and other small molecules using a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute will be the labeled peptide.

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification Dissolve Peptide Dissolve Peptide Mix Peptide and Dye Mix Peptide and Dye Dissolve Peptide->Mix Peptide and Dye Dissolve Dye Dissolve Dye Dissolve Dye->Mix Peptide and Dye Incubate Incubate Mix Peptide and Dye->Incubate Size-Exclusion Chromatography Size-Exclusion Chromatography Incubate->Size-Exclusion Chromatography Collect Labeled Peptide Collect Labeled Peptide Size-Exclusion Chromatography->Collect Labeled Peptide

Workflow for amine labeling of peptides.
Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of labeled peptides.

Instrumentation and Reagents:

  • HPLC system with a UV detector and a fluorescence detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Labeled peptide sample

Procedure:

  • Sample Preparation: Dissolve the lyophilized labeled peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1 mL/min

    • Column Temperature: 35-40°C

    • Detection: UV at 214 nm and 280 nm; Fluorescence at the excitation/emission maxima for the specific dye (e.g., ~646/662 nm for Sulfo-Cy5).

    • Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes.

  • Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated as the area of the main peak (labeled peptide) divided by the total area of all peaks, expressed as a percentage.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the labeled peptide by measuring its molecular weight.

Instrumentation and Reagents:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Labeled peptide sample

Procedure:

  • Sample Preparation: Dilute the labeled peptide sample in Mobile Phase A.

  • LC-MS Analysis: Inject the sample onto the LC-MS system using a gradient similar to the HPLC analysis.

  • Data Analysis: Deconvolute the mass spectrum to determine the molecular weight of the main peak. The expected mass is the sum of the peptide's molecular weight and the mass of the fluorescent dye minus the mass of the leaving group from the NHS ester.

G Labeled Peptide Sample Labeled Peptide Sample RP-HPLC RP-HPLC Labeled Peptide Sample->RP-HPLC UV Detector UV Detector RP-HPLC->UV Detector Fluorescence Detector Fluorescence Detector RP-HPLC->Fluorescence Detector Mass Spectrometer Mass Spectrometer RP-HPLC->Mass Spectrometer Purity Assessment Purity Assessment UV Detector->Purity Assessment Fluorescence Detector->Purity Assessment Identity Confirmation Identity Confirmation Mass Spectrometer->Identity Confirmation

Workflow for purity and identity analysis.

Expected Results and Data Interpretation

The following table presents hypothetical data from an HPLC analysis of a peptide labeled with Sulfo-Cy5, Alexa Fluor 647, and DyLight 650, demonstrating how purity might be compared.

Labeled PeptideRetention Time (min)Purity by UV at 214 nm (%)Key Impurities
Peptide-Sulfo-Cy5 15.296.5Free dye, unlabeled peptide
Peptide-Alexa Fluor 647 15.498.2Unlabeled peptide
Peptide-DyLight 650 15.397.1Free dye, unlabeled peptide

Table 2: Representative HPLC Purity Data for a Labeled Peptide.

In this representative data, the Alexa Fluor 647-labeled peptide shows the highest purity, with minimal free dye remaining after purification. This could be attributed to a more efficient labeling reaction or easier removal of unreacted dye.

Mass spectrometry data should confirm the expected molecular weight of the labeled peptide. Any additional peaks may indicate the presence of impurities such as unlabeled peptide, oxidized peptide, or peptide fragments.

Conclusion

Assessing the purity of Sulfo-Cy5 amine-labeled peptides requires a combination of robust analytical techniques, primarily RP-HPLC and mass spectrometry. While Sulfo-Cy5 is a reliable fluorescent dye, alternatives such as Alexa Fluor 647 may offer advantages in terms of higher labeling efficiency and final product purity, leading to more reliable and reproducible experimental results. Researchers should carefully consider the properties of the chosen dye and implement rigorous purification and analysis protocols to ensure the quality of their labeled peptide reagents.

References

A Researcher's Guide to Cross-Reactivity Testing of Sulfo-Cy5 Amine Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of labeled antibodies is paramount for generating reliable and reproducible data. When utilizing Sulfo-Cy5 amine-labeled antibodies, a key validation step is the assessment of cross-reactivity. This guide provides a framework for comparing the performance of Sulfo-Cy5 labeled antibodies with alternatives, supported by detailed experimental protocols and visualizations to aid in experimental design and data interpretation.

Sulfo-Cy5 is a popular far-red fluorescent dye known for its brightness and water solubility, making it a common choice for labeling antibodies.[1] The Sulfo-Cy5 NHS ester reacts efficiently with primary amines on antibodies, such as lysine (B10760008) residues, to form stable covalent bonds.[1][2] While advantageous, it is crucial to verify that the labeling process does not induce or enhance non-specific binding or cross-reactivity with off-target molecules.

Comparative Performance of Labeled Antibodies

To objectively assess the performance of Sulfo-Cy5 labeled antibodies, a direct comparison with antibodies labeled with alternative fluorophores is recommended. The following table outlines key performance parameters that should be evaluated.

Performance ParameterSulfo-Cy5 Labeled AntibodyAlternative Fluorophore Labeled Antibody (e.g., Alexa Fluor 647)Rationale for Comparison
Degree of Labeling (DOL) [Insert Experimental Data][Insert Experimental Data]To ensure an equivalent number of fluorophore molecules are conjugated to each antibody, allowing for a fair comparison of fluorescence intensity.
Fluorescence Intensity [Insert Experimental Data][Insert Experimental Data]To compare the brightness of the conjugated antibodies.
Signal-to-Noise Ratio [Insert Experimental Data][Insert Experimental Data]To assess the level of non-specific background signal relative to the specific signal.
Cross-Reactivity Index (%) [Insert Experimental Data][Insert Experimental Data]To quantify the extent of binding to known closely related off-target antigens.

Experimental Protocols

To generate the comparative data in the table above, the following detailed experimental protocols should be followed.

Protocol 1: Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol outlines the steps for conjugating Sulfo-Cy5 NHS ester to an antibody.

Materials:

  • Antibody (in a buffer free of amines, such as PBS)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Spin desalting column

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-2 mg/mL in 1X PBS.

    • If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against 1X PBS, pH 7.2-7.4.[3]

  • Dye Preparation:

    • Dissolve 1 mg of Sulfo-Cy5 NHS ester in 100 µL of DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding 1 M sodium bicarbonate.

    • Add the Sulfo-Cy5 NHS ester stock solution to the antibody solution at a molar ratio of 10:1 (dye:antibody). For optimal results, different ratios (e.g., 5:1, 15:1, 20:1) can be tested.

    • Incubate the reaction mixture for 1 hour at room temperature with continuous gentle mixing.

  • Purification:

    • Purify the labeled antibody from the unconjugated dye using a spin desalting column according to the manufacturer's instructions.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 651 nm (for Sulfo-Cy5).

    • Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A651 / εdye) / ((A280 - (A651 * CF)) / εprotein)

      • εdye (molar extinction coefficient of Sulfo-Cy5) = 271,000 M-1cm-1

      • εprotein (molar extinction coefficient of IgG) = 210,000 M-1cm-1

      • CF (correction factor) = A280 of the dye / Amax of the dye

Protocol 2: Cross-Reactivity Testing by ELISA

This protocol describes how to assess the cross-reactivity of a labeled antibody using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Target antigen

  • Potential cross-reactive antigens (structurally similar proteins)

  • Sulfo-Cy5 labeled antibody

  • Alternative fluorophore labeled antibody

  • 96-well microplate

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of fluorescence detection

Procedure:

  • Antigen Coating:

    • Coat separate wells of a 96-well plate with the target antigen and each potential cross-reactive antigen at a concentration of 1-10 µg/mL in coating buffer.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add serial dilutions of the Sulfo-Cy5 labeled antibody and the alternative fluorophore labeled antibody to the wells coated with the target antigen and the cross-reactive antigens.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for Sulfo-Cy5 (Ex: 646 nm, Em: 662 nm).

  • Data Analysis:

    • Calculate the Cross-Reactivity Index (%) for each cross-reactive antigen using the following formula: Cross-Reactivity Index (%) = (Signal from cross-reactive antigen / Signal from target antigen) * 100

Visualizing Workflows and Concepts

To better understand the experimental processes and underlying principles, the following diagrams are provided.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC Ab Antibody Solution Mix Mix Antibody and Dye (pH 8.5-9.0) Ab->Mix Dye Sulfo-Cy5 NHS Ester in DMSO Dye->Mix Incubate Incubate 1 hr at Room Temp Mix->Incubate Purify Spin Desalting Column Incubate->Purify QC Spectrophotometry (A280 & A651) Purify->QC DOL Calculate DOL QC->DOL

Caption: Workflow for labeling an antibody with Sulfo-Cy5 NHS ester.

CrossReactivityMechanism cluster_specific Specific Binding cluster_crossreactive Cross-Reactivity Ab1 Antibody Ag1 Target Antigen Ab1->Ag1 High Affinity Ab2 Antibody Ag2 Off-Target Antigen Ab2->Ag2 Lower Affinity (Structural Similarity)

References

Safety Operating Guide

Safe Disposal of Sulfo-Cy5 Amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of Sulfo-Cy5 amine are critical for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this fluorescent dye derivative safely.

This compound is classified as a hazardous substance, and its disposal must be conducted in accordance with institutional and local regulations for chemical waste.

Key Safety and Hazard Information

The following table summarizes the essential hazard classifications and physical properties of this compound.

PropertyValue
GHS Hazard Classifications Acute toxicity, oral (Category 4)[1] Skin corrosion/irritation (Category 2)[1] Serious eye damage/eye irritation (Category 2A)[1] Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
CAS Number 2183440-44-8[1][2][3]
Molecular Formula C₃₈H₅₂N₄O₇S₂[2][3]
Molecular Weight ~741 g/mol [2]
Appearance Dark blue solid[3]
Solubility Soluble in water, DMF, DMSO, and alcohols[2][3]
Excitation Maximum (λex) 646 nm[2][3]
Emission Maximum (λem) 662 nm[2][3]

Experimental Protocol: Proper Disposal of this compound

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[1]
  • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
  • Prepare a designated, properly labeled hazardous waste container. The container must be chemically compatible and have a secure, tight-fitting lid.

2. Waste Collection and Segregation:

  • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials (e.g., pipette tips, tubes) that have come into direct contact with the solid chemical. Place these items directly into the designated solid hazardous waste container.
  • Liquid Waste: Collect aqueous solutions containing this compound in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
  • Avoid generating dust when handling the solid form.[1]

3. Waste Container Labeling:

  • Clearly label the hazardous waste container with the following information:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The associated hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation").[1]
  • The date the waste was first added to the container.
  • The name of the principal investigator or research group.

4. Temporary Storage in the Laboratory:

  • Store the sealed waste container in a designated, secure secondary containment area away from general laboratory traffic.
  • Ensure the storage area is cool, dry, and away from incompatible materials.[3]
  • The container should be kept closed at all times, except when adding waste.

5. Disposal and Removal:

  • Do not dispose of this compound down the drain or in regular trash.[4]
  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
  • Follow all institutional procedures for waste pickup requests and documentation. The ultimate disposal method will be determined by the approved waste disposal facility.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

SulfoCy5_Disposal_Workflow start Start: this compound Waste Generated ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always start with safety identify_waste 1. Identify Waste Type (Solid or Liquid) segregate_solid 3a. Segregate Solid Waste (e.g., contaminated gloves, tubes) identify_waste->segregate_solid Solid segregate_liquid 3b. Segregate Liquid Waste (e.g., aqueous solutions) identify_waste->segregate_liquid Liquid ppe->identify_waste label_container 4. Label Hazardous Waste Container (Name, Hazards, Date) segregate_solid->label_container segregate_liquid->label_container store_safely 5. Store Securely in Lab (Sealed, Secondary Containment) label_container->store_safely contact_ehs 6. Arrange for Professional Disposal (Contact EHS or Contractor) store_safely->contact_ehs end End: Waste Removed by Approved Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Sulfo-Cy5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of Sulfo-Cy5 amine. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

This compound is a water-soluble, near-infrared fluorescent dye frequently used in biolabeling and cell imaging.[1] While invaluable in research, it is classified as hazardous, necessitating careful handling to mitigate risks of exposure. The primary hazards associated with this compound include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.

Hazard Identification and Classification

A thorough understanding of the hazards is the first step in safe handling. The following table summarizes the hazard classifications for this compound.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to prevent exposure. The following table outlines the recommended PPE for handling this compound in both solid and solution forms.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always double-glove to provide an additional barrier against contamination.
Eyes/Face Safety goggles and face shieldGoggles must be splash-proof. A face shield should be worn over the goggles when handling solutions or powders to protect against splashes and aerosols.
Body Laboratory coat and chemical-resistant apronA fully buttoned lab coat is the minimum requirement. A chemical-resistant apron provides an additional layer of protection against spills.
Respiratory N95 dust mask or respiratorRecommended when handling the powder form to prevent inhalation of dust particles. In case of inadequate ventilation, a respirator with organic vapor/acid gas cartridges may be necessary.
Storage and Handling

Proper storage and handling are crucial for maintaining the chemical's stability and preventing accidental exposure.

  • Storage : Store this compound in a cool, dry, and well-ventilated area.[2][3] Keep the container tightly closed and protected from light.[4] Recommended storage temperatures are -20°C for long-term storage (up to 24 months) and -80°C for stock solutions (up to 6 months).[1][4]

  • Handling : All work with this compound, especially when in solid form, should be conducted in a certified chemical fume hood to minimize inhalation risks.[5] Avoid the formation of dust and aerosols.[2][3] Do not eat, drink, or smoke in the laboratory.[6]

Experimental Protocol: Safe Handling and Disposal Workflow

This section provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.

Pre-Handling Preparations
  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the entire procedure.

  • Gather Materials : Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper, designated glassware), and waste containers are readily available.

  • Fume Hood Preparation : Prepare the chemical fume hood by cleaning the work surface and ensuring it is clutter-free.

Handling and Solution Preparation
  • Donning PPE : Put on all required PPE in the correct sequence: lab coat, inner gloves, safety goggles, face shield, and outer gloves. If handling powder, a respirator is also necessary.

  • Weighing : Carefully weigh the desired amount of this compound powder on weighing paper inside the chemical fume hood.

  • Dissolving : Transfer the powder to an appropriate container and add the desired solvent (e.g., water, DMSO, DMF) to dissolve it.[1] Cap the container securely.

  • Labeling : Clearly label the container with the chemical name, concentration, date, and your initials.

Post-Handling and Decontamination
  • Cleaning : Clean all non-disposable equipment (e.g., spatulas, glassware) that came into contact with the chemical.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, safety goggles, lab coat, and finally inner gloves.

  • Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan
  • Waste Segregation : All materials contaminated with this compound must be treated as hazardous waste.[5]

  • Solid Waste : This includes contaminated gloves, weighing paper, and any other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal : Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.

Safe Handling Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.

SulfoCy5_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment gather_materials Gather PPE & Materials risk_assessment->gather_materials prep_hood Prepare Fume Hood gather_materials->prep_hood don_ppe Don PPE prep_hood->don_ppe Start Experiment weigh_powder Weigh Powder in Hood don_ppe->weigh_powder prepare_solution Prepare Solution weigh_powder->prepare_solution label_container Label Container prepare_solution->label_container clean_equipment Clean Equipment label_container->clean_equipment Experiment Complete doff_ppe Doff PPE clean_equipment->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands segregate_waste Segregate Hazardous Waste wash_hands->segregate_waste Final Step dispose_solid Dispose of Solid Waste segregate_waste->dispose_solid dispose_liquid Dispose of Liquid Waste segregate_waste->dispose_liquid follow_regs Follow Institutional Regulations dispose_solid->follow_regs dispose_liquid->follow_regs

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.